1,4-Dilithiobutane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C4H8Li2 |
|---|---|
Peso molecular |
70.0 g/mol |
Nombre IUPAC |
dilithium;butane |
InChI |
InChI=1S/C4H8.2Li/c1-3-4-2;;/h1-4H2;;/q-2;2*+1 |
Clave InChI |
RXGDGBFPBCUIMS-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[Li+].[CH2-]CC[CH2-] |
Origen del producto |
United States |
Foundational & Exploratory
Synthesis of 1,4-Dilithiobutane from 1,4-Dihalobutanes: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 1,4-Dilithiobutane is a valuable bifunctional nucleophilic reagent in organic synthesis, enabling the construction of various cyclic and acyclic frameworks. Its preparation from readily available 1,4-dihalobutanes is a cornerstone transformation, though one that requires careful control of reaction conditions to maximize yield and minimize side reactions. This technical guide provides an in-depth analysis of the primary synthetic mechanisms, detailed experimental protocols, and a summary of key reaction parameters.
Core Synthesis Mechanisms
The generation of this compound from 1,4-dihalobutanes (Cl(CH₂)₄Cl, Br(CH₂)₄Br, I(CH₂)₄I) is primarily achieved through two distinct mechanistic pathways: direct reductive lithiation with lithium metal and lithium-halogen exchange with an organolithium reagent.
Reductive Lithiation with Lithium Metal
This is the most direct heterogeneous reaction, where lithium metal acts as the reducing agent. The mechanism is believed to proceed through a single-electron transfer (SET) pathway, analogous to the formation of Grignard reagents.
-
Electron Transfer: A lithium atom transfers an electron to one of the carbon-halogen bonds of the 1,4-dihalobutane, forming a radical anion.
-
Halide Elimination: The radical anion fragments, cleaving the carbon-halogen bond to yield a 4-halobutyl radical and a lithium halide salt.
-
Second Electron Transfer: A second lithium atom transfers an electron to the radical, forming a 4-halobutyl carbanion.
-
Repetition: The process repeats at the other end of the molecule to form the final this compound product.
This reaction is conceptually similar to the Wurtz reaction, and as such, can be complicated by side reactions such as intramolecular coupling to form cyclobutane and intermolecular polymerization.[1]
Caption: Reductive lithiation mechanism of 1,4-dihalobutane.
Lithium-Halogen Exchange
This homogeneous reaction involves the use of a pre-formed organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), to swap the halogen atoms for lithium.[2][3] The reaction is kinetically controlled, and the rate of exchange follows the trend I > Br > Cl.[2][4]
Two mechanisms are proposed for this exchange:
-
Ate-Complex Mechanism: The organolithium reagent (R-Li) attacks the halogen atom (X) on the dihalobutane, forming a transient, reversible "ate-complex" intermediate.[2][4] This complex then rearranges to deliver the more stable carbanion, thus driving the equilibrium. The stability of the carbanion intermediates is a primary factor influencing the reaction's favorability (sp > sp² > sp³).[2]
-
Nucleophilic Pathway: This mechanism involves a direct nucleophilic attack by the carbanion of the organolithium reagent on the halogen atom of the dihalobutane.[2]
For difunctional compounds, the exchange occurs sequentially at both ends of the carbon chain. The use of two or more equivalents of t-BuLi is common, as the second equivalent reacts with the t-butyl halide byproduct, driving the reaction to completion.[3][4]
Caption: Sequential lithium-halogen exchange pathway.
Experimental Protocols
As this compound is highly reactive and thermally unstable, it is almost exclusively prepared and used in situ. The following are representative protocols based on the mechanisms described.
Protocol 2.1: Synthesis via Reductive Lithiation
This protocol is adapted from the general principle of reacting 1,4-dihalobutanes with lithium metal.[5]
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is assembled.
-
Reagent Preparation: Lithium metal (wire or sand, 4.2 equivalents) is cut into small pieces and placed in the flask with anhydrous diethyl ether or tetrahydrofuran (THF).
-
Initiation: A small amount of 1,4-dichlorobutane (1.0 equivalent) dissolved in the reaction solvent is added to initiate the reaction. Gentle warming or sonication may be required.
-
Addition: Once the reaction begins (indicated by cloudiness or gentle reflux), the remaining 1,4-dichlorobutane solution is added dropwise at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the mixture is stirred at room temperature or slightly elevated temperature for 2-4 hours to ensure complete conversion.
-
In Situ Use: The resulting gray or black suspension containing this compound is cooled to the desired temperature and used immediately for subsequent reactions without isolation.
Protocol 2.2: Synthesis via Lithium-Halogen Exchange
This protocol is a representative procedure for lithium-halogen exchange on an aliphatic dihalide.[4]
-
Apparatus Setup: A flame-dried, multi-necked flask is equipped with a magnetic stirrer, a low-temperature thermometer, and an inert gas inlet.
-
Solvent and Substrate: Anhydrous solvent (e.g., a mixture of diethyl ether and pentane) is added to the flask and cooled to -78 °C using a dry ice/acetone bath. 1,4-diiodobutane or 1,4-dibromobutane (1.0 equivalent) is then added.
-
Reagent Addition: tert-Butyllithium in pentane (2.1-2.2 equivalents) is added slowly, dropwise, to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction: The mixture is stirred at -78 °C for 1-2 hours. The completion of the exchange is often indicated by a color change or can be monitored by quenching aliquots.
-
In Situ Use: The resulting solution of this compound is maintained at low temperature and used directly for the next synthetic step.
Quantitative Data and Reaction Parameters
Quantitative yield data for the isolated this compound is scarce due to its instability. The success of its formation is typically inferred from the yield of the subsequent trapping product. The choice of halide, solvent, and temperature are critical parameters influencing the outcome.
| Parameter | Reductive Lithiation | Lithium-Halogen Exchange | Rationale & Remarks |
| Dihalide | Cl > Br > I | I > Br > Cl | Reductive Lithiation: Chloro- and bromo-derivatives are commonly used. Iodo-compounds can be too reactive, leading to side reactions.[5] Exchange: The rate of exchange is fastest for iodides, making them ideal for rapid, low-temperature reactions.[2][4] |
| Lithium Source | Lithium Metal (dispersion, wire, sand) | n-BuLi, s-BuLi, t-BuLi | Reductive Lithiation: High surface area lithium (e.g., dispersion with sodium) enhances reactivity. Exchange: t-BuLi is highly reactive and effective for exchange with alkyl chlorides, but requires careful stoichiometry.[3] |
| Solvent | Diethyl Ether, THF | Diethyl Ether, Pentane, Hexane, THF | Ethereal solvents are essential for solvating the lithium species. THF can increase reactivity but may be cleaved at higher temperatures. Non-polar co-solvents are common for exchange reactions.[6] |
| Temperature | 0 °C to 35 °C (reflux) | -120 °C to -78 °C | Reductive Lithiation: Requires thermal energy to initiate and sustain. Exchange: Must be performed at very low temperatures to prevent side reactions like elimination and reaction with the solvent.[4] |
Factors Influencing Synthesis and Side Reactions
The successful synthesis of this compound requires mitigating several potential side reactions. The choice of synthetic route and reaction conditions is paramount.
Caption: Factors and side reactions in this compound synthesis.
-
Wurtz-Type Coupling: This is a significant side reaction, especially in reductive lithiation. Intramolecular coupling yields cyclobutane, while intermolecular coupling leads to oligomers/polymers (e.g., Li-(CH₂)₈-Li). Higher concentrations and temperatures can favor intermolecular pathways.
-
Elimination: Although less common for primary systems, β-hydride elimination can occur, particularly at elevated temperatures, leading to the formation of lithium hydride and butene derivatives.
-
Reaction with Solvent: At temperatures above 0 °C, organolithium reagents can deprotonate ethereal solvents like THF, leading to ring-opening and consumption of the desired product. This is a critical consideration for reaction temperature and duration.
-
Aggregation: Organolithium reagents exist as aggregates in solution, and the degree of aggregation depends on the solvent and any coordinating agents present.[6] This can affect the reagent's reactivity, although for simple alkylithiums, the effect is often less pronounced than with more complex structures.[6]
References
Navigating the Spectroscopic Maze: An In-depth Technical Guide to the NMR Characterization of 1,4-Dilithiobutane
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopy techniques essential for the characterization of 1,4-dilithiobutane. Tailored for researchers, scientists, and professionals in drug development, this document outlines the theoretical and practical considerations for analyzing highly reactive organolithium compounds. While specific spectral data for this compound is scarce in published literature due to its inherent reactivity and complex solution behavior, this guide establishes a framework for its characterization by leveraging data from analogous compounds and detailing rigorous experimental protocols.
The Challenge of Characterizing this compound
This compound is a difunctional organometallic reagent with significant potential in organic synthesis. However, like many organolithium compounds, its high reactivity and tendency to form soluble aggregates in solution present considerable challenges for structural elucidation. NMR spectroscopy is the most powerful tool for investigating these species in their solution state, providing critical insights into their structure, aggregation, and dynamics.[1]
The C-Li bond is highly polarized, and for practical purposes, can be considered to react as a carbanion and a lithium cation.[2] This electronic nature dictates the unique spectral features observed in NMR. A primary challenge in the NMR analysis of organolithium reagents is their propensity to exist not as simple monomers, but as complex aggregates (dimers, tetramers, hexamers), which are often in dynamic equilibrium.[3] The specific aggregation state is highly dependent on the solvent, concentration, and temperature.[3]
Quantitative NMR Data: A Framework Based on n-Butyllithium
Due to the limited availability of specific NMR data for this compound, we present data for n-butyllithium (n-BuLi), a closely related and extensively studied mono-alkyllithium compound. This data serves as a reference point for predicting the spectral characteristics of this compound. The key feature is the significant upfield chemical shift for the nuclei directly attached to or near the electropositive lithium atom.
For this compound, one would expect to see two primary signals in both ¹H and ¹³C NMR spectra, corresponding to the α- and β-carbons/protons, simplified by the molecule's symmetry. The α-protons and α-carbons (C1 and C4) would be significantly shifted upfield due to the direct attachment of lithium.
Table 1: Representative ¹H NMR Data for n-Butyllithium
| Protons | Chemical Shift (δ) in THF-d₈ at -85°C[3] | Multiplicity |
| α-CH₂ | ~ -1.0 to -1.3 ppm | Complex Multiplet (AA'XX' system) |
| β-CH₂ | ~ 1.45 ppm | Multiplet |
| γ-CH₂ | ~ 1.35 ppm | Multiplet |
| δ-CH₃ | ~ 0.90 ppm | Triplet |
Note: Chemical shifts are highly dependent on solvent, temperature, and aggregation state.[3]
Table 2: Representative ¹³C NMR Data for n-Butyllithium
| Carbon | Chemical Shift (δ) in C₆D₆[4] |
| α-C | 14.1 ppm |
| β-C | 34.0 ppm |
| γ-C | 26.9 ppm |
| δ-C | 13.8 ppm |
Note: The α-carbon signal is often broadened due to scalar coupling to lithium isotopes and quadrupolar relaxation effects.
Table 3: Representative ⁷Li NMR Data for Alkyllithiums
| Lithium Species | Typical Chemical Shift (δ) Range[5][6] | Comments |
| Alkyllithium Aggregates | -1 to +3 ppm | The chemical shift is sensitive to the aggregation state (dimer vs. tetramer) and solvation.[3] |
| Ionic Lithium (e.g., LiCl) | ~ 0 ppm (reference) | Often used as an external standard.[5] |
Note: ⁷Li NMR is a powerful tool for studying aggregation, as different aggregates can sometimes be distinguished as separate signals at low temperatures.[3] The ⁶Li isotope, despite its lower natural abundance and sensitivity, can provide sharper lines due to its smaller quadrupole moment, which is advantageous for resolving scalar couplings.[6]
Experimental Protocol for NMR Sample Preparation
The extreme sensitivity of this compound to air and moisture necessitates meticulous sample preparation under an inert atmosphere.[7][8] The following protocol outlines the key steps for obtaining high-quality NMR data.
Materials and Equipment:
-
Schlenk line or inert atmosphere glovebox
-
High-quality NMR tubes (e.g., Wilmad 528-PP-7 or equivalent) and caps
-
J-Young valve NMR tube (highly recommended)[9]
-
Dry, degassed deuterated solvent (e.g., THF-d₈, toluene-d₈, benzene-d₆)
-
Internal standard (optional, e.g., tetramethylsilane, TMS, if non-reactive)
-
Glass wool, Pasteur pipettes, and other standard laboratory glassware, all oven-dried
Procedure:
-
Solvent Preparation: Deuterated solvents must be rigorously dried and degassed. A common method is to stir the solvent over a drying agent (e.g., sodium-benzophenone ketyl for ethers, or potassium mirror for hydrocarbons) under argon or nitrogen, followed by vacuum transfer into a storage ampule.
-
Sample Handling (Glovebox/Schlenk Line): All manipulations of this compound must be performed under a dry, oxygen-free inert atmosphere.[10]
-
Dissolution: In a glovebox, weigh the this compound sample (typically 5-30 mg for ¹³C NMR) into a small, dry vial.[7] Add the required volume (typically 0.6-0.7 mL) of dry, degassed deuterated solvent.[11] Gently agitate to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of oven-dried glass wool and transfer it directly into the NMR tube.[11]
-
Sealing the NMR Tube:
-
Standard Tube: If using a standard NMR tube, cap it securely inside the glovebox. For extra protection, the cap can be wrapped with Parafilm.
-
J-Young Tube: Transfer the solution to a J-Young tube. This type of tube features a high-vacuum Teflon valve, providing a superior seal against atmospheric contamination.[9]
-
-
Flame Sealing (Alternative): For long-term experiments or maximum protection, the NMR tube can be connected to a vacuum line, the contents frozen with liquid nitrogen, and the tube flame-sealed under vacuum.[8]
-
Data Acquisition: Before inserting the sample into the spectrometer, ensure the outside of the tube is clean. Acquire spectra at the desired temperature. Low-temperature capabilities are crucial for studying organolithium aggregates, as they can slow down exchange processes and allow for the resolution of distinct species.[3]
Visualization of Experimental Workflow
The logical flow for the NMR characterization of this compound is depicted below. This process emphasizes the iterative nature of spectroscopic analysis, where initial data informs subsequent experiments to build a complete structural picture.
This workflow highlights the critical steps from sample preparation under inert conditions to advanced NMR experiments and final structural elucidation.[1][10] Variable-temperature NMR is used to study dynamic equilibria between aggregates, while Diffusion Ordered Spectroscopy (DOSY) can differentiate species of different sizes (and thus aggregation states) in solution. The combination of data from ¹H, ¹³C, and lithium (⁶Li/⁷Li) isotopes provides a comprehensive picture of the compound's connectivity and solution-state structure.[12]
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Butyllithium | C4H9Li | CID 53627823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Periodic Table: Lithium NMR [imserc.northwestern.edu]
- 6. (Li) Lithium NMR [chem.ch.huji.ac.il]
- 7. organomation.com [organomation.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. research.reading.ac.uk [research.reading.ac.uk]
- 12. NMR spectroscopy of organolithium compounds. XXVI--The aggregation behaviour of methyllithium in the presence of LiBr and LiI in diethyl ether and tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular weight of 1,4-dilithiobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,4-dilithiobutane, a difunctional organolithium reagent. The document details its molecular weight, a representative synthetic protocol, and its application in anionic polymerization, a technique relevant to the synthesis of novel polymers for drug delivery and other advanced applications.
Molecular Weight of this compound
This compound is a non-isolable species that is typically prepared and used in situ. Its molecular formula is C₄H₈Li₂. The molecular weight is calculated based on the atomic weights of its constituent elements.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Lithium | Li | 2 | 6.94 | 13.88 |
| Total | 70.0 |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the reductive metalation of a 1,4-dihalobutane, such as 1,4-dichlorobutane, with lithium metal. This reaction is typically carried out in an inert solvent under an inert atmosphere to prevent the degradation of the highly reactive organolithium compound.
Materials:
-
1,4-Dichlorobutane (C₄H₈Cl₂)
-
Lithium metal (in the form of wire or dispersion)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Dry glassware
Procedure:
-
Preparation of the Reaction Vessel: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas to exclude moisture. The reaction is set up on a Schlenk line or inside a glovebox.
-
Reaction Setup: A two-necked round-bottom flask is equipped with a magnetic stir bar, a condenser, and a dropping funnel. The flask is charged with finely cut lithium metal (a slight excess, e.g., 4.2 equivalents) and anhydrous diethyl ether.
-
Initiation of the Reaction: A small amount of 1,4-dichlorobutane is added to the stirred suspension of lithium in diethyl ether. The reaction may be initiated by gentle warming or the addition of an activating agent if necessary.
-
Addition of Reactant: Once the reaction has initiated, the remaining 1,4-dichlorobutane, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete conversion. The formation of the dilithiobutane is indicated by the consumption of the lithium metal and a change in the appearance of the reaction mixture.
-
In Situ Use: The resulting solution of this compound is typically used immediately in subsequent reactions without isolation.
Applications in Polymer Synthesis
This compound is a valuable difunctional initiator for anionic polymerization. This process allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. A key application is the production of triblock copolymers.
Anionic Polymerization Workflow
The following diagram illustrates the use of this compound to initiate the polymerization of a diene monomer, such as butadiene, to form a triblock copolymer.
Theoretical Investigations into the Structure of 1,4-Dilithiobutane: A Review of Computational Approaches
For Immediate Release
A Comprehensive Review of Theoretical Frameworks for Analyzing 1,4-Dilithiobutane and its Congeners
This technical guide provides a detailed overview of the theoretical and computational methodologies applicable to the study of the structure of this compound. While specific experimental and extensive theoretical data for this compound remains elusive in publicly accessible literature, this paper aims to equip researchers, scientists, and drug development professionals with the foundational knowledge of computational techniques used to investigate analogous organolithium compounds. The principles and protocols outlined herein serve as a robust framework for future theoretical explorations into the structural and electronic properties of this compound.
Introduction to the Theoretical Study of Organolithium Compounds
Organolithium compounds are of significant interest in organic synthesis due to their potent nucleophilicity and basicity. The nature of the carbon-lithium (C-Li) bond, which exhibits a high degree of ionic character, governs the reactivity and structure of these molecules. Theoretical and computational chemistry provide invaluable tools for elucidating the geometries, relative energies of conformers, and electronic structures of these often highly reactive and unstable species.
Computational studies on analogous molecules, such as butane-1,4-diol and 1,4-dithiane, have successfully employed a range of quantum chemical methods to explore their conformational landscapes. These studies provide a methodological blueprint for investigating this compound.
Methodologies for the Theoretical Study of this compound
The theoretical investigation of this compound would necessitate the application of sophisticated computational chemistry methods. The primary goals of such studies would be to determine the minimum energy conformations, the geometric parameters (bond lengths, bond angles, and dihedral angles) of these conformers, and the energy barriers for interconversion between them.
Ab Initio and Density Functional Theory (DFT) Approaches
High-level ab initio molecular orbital theory and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying molecular structures and energies.
Experimental Protocols (Computational):
A typical computational protocol for investigating the structure of this compound would involve the following steps:
-
Initial Structure Generation: Plausible initial geometries of different conformers of this compound (e.g., extended, cyclic, and various gauche forms) would be generated using molecular mechanics or standard molecular building software.
-
Geometry Optimization: Each initial structure would be subjected to geometry optimization using a selected quantum chemical method and basis set. This process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy, corresponding to a stable or metastable conformer.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The presence of one imaginary frequency indicates a transition state structure, which represents the energy maximum along a reaction coordinate (e.g., for conformational interconversion).
-
Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, can be performed on the optimized geometries to obtain more accurate relative energies between different conformers.
-
Conformational Search (Optional but Recommended): To ensure a thorough exploration of the potential energy surface, a systematic or stochastic conformational search can be performed to identify all low-energy minima.
Choice of Theoretical Methods and Basis Sets:
-
DFT Functionals: A variety of DFT functionals would be suitable, ranging from hybrid functionals like B3LYP to more modern, dispersion-corrected functionals such as ωB97X-D. The choice of functional can influence the accuracy of the calculated energies and geometries.
-
Basis Sets: Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) or correlation-consistent basis sets (e.g., cc-pVTZ) are commonly used. The inclusion of polarization and diffuse functions is crucial for accurately describing the electronic structure of molecules with polar bonds like the C-Li bond.
Expected Structural Features and Data Presentation
Based on studies of similar molecules, it is anticipated that this compound would exhibit several stable conformers with varying C-C-C-C dihedral angles. The interaction between the two lithium atoms, either through space or through the carbon chain, would be a key determinant of the preferred geometries.
Data Presentation:
Quantitative data from such theoretical studies should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: Calculated Geometric Parameters for a Hypothetical Extended Conformer of this compound
| Parameter | Value (Å or °) |
| C1-Li Bond Length | Value |
| C4-Li Bond Length | Value |
| C1-C2 Bond Length | Value |
| C2-C3 Bond Length | Value |
| C3-C4 Bond Length | Value |
| C1-C2-C3 Bond Angle | Value |
| C2-C3-C4 Bond Angle | Value |
| Li-C1-C2-C3 Dihedral Angle | Value |
| C1-C2-C3-C4 Dihedral Angle | Value |
Table 2: Calculated Relative Energies of Hypothetical this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Extended (Anti) | 0.00 |
| Gauche 1 | Value |
| Gauche 2 | Value |
| Cyclic-like | Value |
Visualization of Computational Workflows
Visualizing the logical flow of a computational study is essential for understanding the relationships between different steps.
Caption: A logical workflow for the theoretical investigation of this compound conformers.
Conclusion and Future Directions
While this whitepaper provides a methodological framework, the actual theoretical study of this compound is a necessary next step to populate the presented tables with concrete data. Such research would provide fundamental insights into the structure and bonding of this important organolithium species. Future work could also explore the structure of oligomers of this compound and its behavior in different solvent environments, which is crucial for understanding its reactivity in synthetic applications. The application of the computational protocols detailed herein will undoubtedly advance the understanding of this and related organometallic compounds.
Thermal Stability of 1,4-Dilithiobutane Solutions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of 1,4-dilithiobutane solutions, a crucial reagent in organic synthesis and polymer chemistry. The document outlines the principal decomposition pathways, presents available stability data for analogous compounds, details experimental protocols for stability assessment, and visualizes the key reaction mechanisms.
Introduction
This compound is a divalent organolithium reagent that serves as a versatile building block for the introduction of a four-carbon unit in the synthesis of complex organic molecules, including pharmaceuticals and polymers. Its utility is, however, intrinsically linked to its thermal stability. Decomposition of the reagent can lead to loss of activity, formation of undesirable byproducts, and potentially hazardous conditions. This guide aims to provide a thorough understanding of the factors governing the stability of this compound solutions to ensure its safe and effective use in research and development.
Synthesis and Common Solvents
This compound is typically prepared through two primary methods:
-
Reaction of a 1,4-dihalobutane with lithium metal: This heterogeneous reaction involves the direct reaction of a dihalide, such as 1,4-dichlorobutane or 1,4-dibromobutane, with a dispersion of lithium metal. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.
-
Lithium-halogen exchange: This method involves the reaction of a 1,4-dihalobutane with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures.
The choice of solvent is critical as it influences the solubility, aggregation state, and ultimately, the stability of the this compound. Ethereal solvents are favored for their ability to solvate the lithium ions, breaking down the large aggregates in which organolithium compounds often exist.
Thermal Decomposition Pathways
The primary mechanism for the thermal decomposition of this compound, like many other alkyllithium compounds, is β-hydride elimination .[1] In this process, a hydrogen atom from the carbon atom beta to a carbon-lithium bond is transferred to the lithium-bearing carbon, resulting in the elimination of lithium hydride (LiH) and the formation of an unsaturated species.
For this compound, this can lead to a series of intramolecular and intermolecular reactions, resulting in the formation of cyclobutane, lithiated cyclobutane, and oligomeric or polymeric materials. The insolubility of the resulting lithium hydride can also complicate reaction mixtures.
Quantitative Stability Data
Specific quantitative data on the thermal stability of this compound solutions is scarce in publicly available literature. However, data from analogous organolithium compounds can provide valuable insights into its expected stability. The following table summarizes the half-lives of various organolithium reagents in common ethereal solvents at different temperatures. It is anticipated that this compound would exhibit stability within a similar range, though its bifunctional nature may influence its decomposition kinetics.
| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t₁/₂) |
| n-Butyllithium | THF | 20 | 107 min |
| sec-Butyllithium | Diethyl Ether | -20 | 1187 min |
| sec-Butyllithium | THF | -20 | 78 min |
| tert-Butyllithium | THF | -40 | 338 min |
Note: This data is sourced from studies on monofunctional alkyllithiums and should be used as a qualitative guide for the stability of this compound. The actual stability will depend on factors such as concentration, purity, and the presence of coordinating agents.
Experimental Protocols for Stability Assessment
The thermal stability of this compound solutions can be monitored by tracking the decrease in its concentration over time at a given temperature. The following are generalized experimental protocols for this purpose.
General Handling and Safety Precautions
Organolithium reagents are highly reactive and often pyrophoric. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Glassware should be rigorously dried in an oven and cooled under vacuum or an inert gas flow before use. Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times.
Protocol for Monitoring Thermal Decomposition by Titration
This protocol allows for the determination of the active organolithium concentration over time.
Materials:
-
Solution of this compound in an appropriate solvent (e.g., diethyl ether or THF)
-
Anhydrous solvent for dilution (matching the solution solvent)
-
Standardized solution of a titrant (e.g., sec-butanol in xylene)
-
Indicator (e.g., 1,10-phenanthroline or N-benzylidenebenzylamine)
-
Dry, inert-atmosphere reaction vessel (e.g., Schlenk flask) with a magnetic stir bar
-
Constant temperature bath
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
Place the sealed vessel containing the this compound solution in a constant temperature bath set to the desired study temperature.
-
At regular time intervals (t = 0, 1h, 2h, etc.), withdraw a precise aliquot (e.g., 1.0 mL) of the solution using a gas-tight syringe.
-
Immediately transfer the aliquot to a flask containing the indicator dissolved in the anhydrous solvent under an inert atmosphere.
-
Titrate the solution with the standardized titrant until the endpoint, indicated by a persistent color change, is reached.
-
Record the volume of titrant used.
-
Calculate the concentration of this compound at each time point.
-
Plot the concentration versus time to determine the rate of decomposition.
Protocol for Analysis of Decomposition Products by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the products of thermal decomposition.
Materials:
-
Solution of this compound
-
Deuterated solvent (e.g., THF-d₈)
-
NMR tubes with sealable caps (e.g., J. Young tubes)
-
Internal standard (e.g., a known concentration of a stable, non-reactive compound)
Procedure:
-
In a glovebox, prepare an NMR sample by dissolving a known amount of the this compound solution and the internal standard in the deuterated solvent.
-
Seal the NMR tube and acquire an initial spectrum at a low temperature where decomposition is negligible.
-
Heat the NMR tube to the desired decomposition temperature for a specific period.
-
Cool the sample and acquire another NMR spectrum.
-
Repeat the heating and acquisition steps at various time intervals.
-
Analyze the spectra to identify the appearance of new signals corresponding to decomposition products and the decrease in the intensity of the this compound signals relative to the internal standard.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of Dienes using 1,4-Dilithiobutane Initiators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1,4-dilithiobutane and its derivatives as initiators in the anionic polymerization of dienes. This technique is pivotal for the synthesis of well-defined polydienes with controlled molecular weights, narrow molecular weight distributions, and specific microstructures, which are crucial for various applications, including in the development of advanced materials and drug delivery systems.
Introduction
Anionic polymerization initiated by organolithium compounds is a powerful method for producing polymers with a high degree of control over their architecture.[1] Difunctional initiators, such as this compound and its derivatives, are particularly valuable as they generate polymers that grow from both ends of the initiator. This "living" polymerization process allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1][2]
A commonly used and effective difunctional initiator is 1,4-dilithio-1,1,4,4-tetraphenylbutane (LiTPB). This initiator is particularly effective for the polymerization of dienes like butadiene and isoprene, leading to the formation of telechelic polymers and block copolymers.[1][2] For instance, the anionic polymerization of butadiene initiated with LiTPB in diethyl ether (DEE) yields polybutadiene (PBD) with a high 1,2-vinyl content (>70%) and narrow polydispersities (Mw/Mn typically between 1.04 and 1.20).[2] Furthermore, the living nature of the polymer chains allows for subsequent reactions, such as the formation of well-defined triblock copolymers like PMMA-b-PBD-b-PMMA.[2]
Data Presentation
The following table summarizes typical quantitative data obtained from the anionic polymerization of butadiene using 1,4-dilithio-1,1,4,4-tetraphenylbutane (LiTPB) as the initiator in diethyl ether (DEE). The data illustrates the high level of control over molecular weight and the narrow molecular weight distributions achievable with this system.
| Entry | Monomer | Initiator Concentration (mol/L) | Monomer Concentration (mol/L) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Mw/Mn (PDI) | 1,2-Vinyl Content (%) |
| 1 | Butadiene | 1.5 x 10⁻³ | 0.75 | 25,000 | 26,000 | 1.05 | >70 |
| 2 | Butadiene | 1.0 x 10⁻³ | 0.75 | 40,000 | 41,500 | 1.04 | >70 |
| 3 | Butadiene | 0.75 x 10⁻³ | 0.75 | 54,000 | 55,200 | 1.06 | >70 |
| 4 | Butadiene | 0.5 x 10⁻³ | 0.75 | 81,000 | 83,000 | 1.10 | >70 |
Note: The theoretical molecular weight (Mn) is calculated as Mn = (2 * grams of monomer) / moles of initiator. The data presented is a representative summary based on literature findings.[2]
Experimental Protocols
High vacuum techniques are essential for successful living anionic polymerization to exclude impurities that can terminate the living polymer chains.
Protocol for the Synthesis of 1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB) Initiator
This protocol is adapted from established methods for preparing difunctional initiators.[1]
Materials:
-
1,1-Diphenylethylene (DPE)
-
Lithium metal (dispersion or freshly cut small pieces)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous benzene
-
High vacuum reactor with a magnetic stirrer
Procedure:
-
Assemble the high vacuum reactor and thoroughly flame-dry all glassware under vacuum.
-
Introduce the lithium metal into the reactor under a positive pressure of dry argon.
-
Distill the anhydrous THF and benzene directly into the reactor. A typical solvent mixture is a 4:1 volume ratio of THF to benzene.
-
Cool the reactor to 0°C using an ice bath.
-
Purified 1,1-diphenylethylene is introduced into the reactor via a break-seal or syringe under argon.
-
The reaction mixture is stirred at 0°C. The formation of the red-colored dianion indicates the progress of the reaction.
-
The reaction is typically allowed to proceed for several hours to ensure complete formation of the initiator.
-
The concentration of the initiator can be determined by titration or by reacting an aliquot with a known amount of a titrant like 2,5-di-tert-butylhydroquinone and back-titrating with a standard acid solution.
Protocol for Anionic Polymerization of Butadiene using LiTPB
This protocol describes the synthesis of polybutadiene with a high 1,2-vinyl content.[2]
Materials:
-
1,4-Dilithio-1,1,4,4-tetraphenylbutane (LiTPB) solution in THF/benzene
-
Butadiene monomer, purified
-
Anhydrous diethyl ether (DEE)
-
Methanol (for termination)
-
High vacuum polymerization reactor
Procedure:
-
Thoroughly clean, assemble, and flame-dry the polymerization reactor under high vacuum.
-
Distill the anhydrous diethyl ether into the reactor.
-
Introduce the desired amount of the LiTPB initiator solution into the reactor via a break-seal or cannula under argon.
-
Cool the reactor to the desired polymerization temperature (e.g., 0°C or room temperature).
-
Distill the purified butadiene monomer into the reactor. The polymerization will commence, often indicated by a color change and an increase in viscosity.
-
Allow the polymerization to proceed for the desired time to achieve high monomer conversion. The reaction time can range from a few minutes to several hours depending on the temperature and concentrations.
-
Terminate the polymerization by adding degassed methanol to the reactor. This will quench the living carbanionic chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as methanol.
-
Filter and dry the resulting polybutadiene under vacuum to a constant weight.
-
Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and PDI, and NMR spectroscopy for microstructure analysis.
Visualizations
Logical Workflow for Initiator Synthesis and Polymerization
References
Application Notes and Protocols for 1,4-Dilithio-1,3-butadiene Mediated Cyclization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
Organo-dilithium reagents are potent nucleophiles in organic synthesis. Among these, 1,4-dilithio-1,3-butadienes have emerged as valuable building blocks for the construction of five-membered carbo- and heterocyclic systems.[1][2][3][4] Their unique structure, featuring two carbon-lithium bonds in close proximity held by a conjugated diene backbone, allows for novel reactivity compared to simple organolithium compounds.[1]
A primary application of these dianions is in cyclization reactions with electrophiles. Specifically, their reaction with main group dihalides, such as dichlorosilanes, provides a direct and efficient route to highly substituted silacyclopentadienes, commonly known as siloles.[5][6][7] This transformation is a powerful tool for accessing these silicon-containing heterocycles, which are of significant interest in materials science due to their unique electronic and photophysical properties, finding applications in organic light-emitting diodes (OLEDs) and sensors.[8]
The reaction proceeds via a double nucleophilic substitution, where the 1,4-dilithio species acts as a four-carbon synthon, effectively "stitching" the diene backbone into a five-membered ring by capturing the silicon electrophile. The substitution pattern on both the butadiene backbone and the silicon dihalide can be varied, allowing for the synthesis of a diverse library of silole derivatives.[5][6]
Data Presentation
The following table summarizes representative yields for the synthesis of various silole derivatives through the cyclization of substituted 1,4-dilithio-1,3-butadienes with different dichlorosilanes.
| Entry | 1,4-Dilithio-1,3-butadiene Precursor (Substituents) | Dichlorosilane (R'R''SiCl₂) | Product | Yield (%) |
| 1 | 1,4-Bis(triisopropylsilyl)-2,3-diphenyl-1,3-butadiene | Dichlorosilane (H₂SiCl₂) | 2,5-Bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-diene (SiH₂) | Good |
| 2 | 1,4-Bis(triisopropylsilyl)-2,3-diphenyl-1,3-butadiene | Difluorosilane (F₂SiCl₂) | 2,5-Bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-diene (SiF₂) | Good |
| 3 | 1,4-Bis(triisopropylsilyl)-2,3-diphenyl-1,3-butadiene | Dibromosilane (Br₂SiCl₂) | 2,5-Bis(triisopropylsilyl)-3,4-diphenyl-1-silacyclopenta-1,3-diene (SiBr₂) | Good |
| 4 | 1,2,3,4-Tetraphenyl-1,3-butadiene | Dichlorodimethylsilane (Me₂SiCl₂) | 1,1-Dimethyl-2,3,4,5-tetraphenylsilole | High |
| 5 | 1,2,3,4-Tetraphenyl-1,3-butadiene | Dichlorodiphenylsilane (Ph₂SiCl₂) | 1,1,2,3,4,5-Hexaphenylsilole | High |
Note: "Good" and "High" yields are qualitative descriptors based on literature reports where specific quantitative data was not provided in the abstract. This reaction class is generally efficient.[6][7]
Experimental Protocols
Protocol 1: Synthesis of 1,1-Dimethyl-2,3,4,5-tetraphenylsilole
This protocol describes the preparation of a 1,4-dilithio-1,3-butadiene intermediate followed by its cyclization with dichlorodimethylsilane.
Materials:
-
Diphenylacetylene
-
Lithium metal (granules or powder)
-
Dichlorodimethylsilane (Me₂SiCl₂)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation of the 1,4-Dilithio-1,3-butadiene Reagent: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of argon, add diphenylacetylene (1.0 eq). b. Add anhydrous diethyl ether or THF to dissolve the diphenylacetylene. c. Add lithium metal (2.2 eq) to the stirred solution. d. Heat the reaction mixture to reflux. The reaction progress is often indicated by the formation of a deeply colored solution. Stir under reflux for 4-6 hours until the lithium is consumed. e. Cool the reaction mixture to room temperature. The resulting dark solution contains the 1,4-dilithio-1,2,3,4-tetraphenyl-1,3-butadiene dianion.
-
Cyclization Reaction: a. Cool the solution of the dilithio reagent to -78 °C using a dry ice/acetone bath. b. Slowly add a solution of dichlorodimethylsilane (1.1 eq) in anhydrous diethyl ether or THF dropwise to the stirred dianion solution. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. e. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to afford the 1,1-dimethyl-2,3,4,5-tetraphenylsilole as a crystalline solid.
Visualizations
Caption: General reaction mechanism for silole synthesis.
Caption: Experimental workflow for silole synthesis.
Caption: Factors influencing final silole properties.
References
- 1. 1,4-Dilithio-1,3-dienes: reaction and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclizations of Dianions - Organische Chemie - University of Rostock [langer.chemie.uni-rostock.de]
- 4. researchgate.net [researchgate.net]
- 5. Formation of alpha-lithio siloles from silylated 1,4-dilithio-1,3-butadienes: mechanism and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a dilithiobutadiene bearing extremely bulky silyl substituents and its reactivity toward functionalized silanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. gelest.com [gelest.com]
- 8. researchgate.net [researchgate.net]
The Elusive Role of 1,4-Dilithiobutane in Natural Product Synthesis: A Review of Concepts and Practical Equivalents
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dilithiobutane, a conceptually simple difunctional organometallic reagent, represents a potent C4-building block for the construction of complex molecular architectures. However, a thorough review of the literature reveals a notable scarcity of its direct application in the total synthesis of natural products. This scarcity is likely attributable to challenges associated with its stability, solubility, and the control of its reactivity. This application note, therefore, addresses the conceptual utility of this compound and provides a detailed overview of synthetically more viable "1,4-dianion equivalents" that have been successfully employed in the synthesis of complex natural products. We present detailed protocols for the generation and reaction of these synthons and summarize key quantitative data to guide synthetic planning.
Introduction
The strategic disconnection of complex natural products often reveals the need for robust and stereoselective methods for the introduction of linear carbon chains. A four-carbon unit is a common motif in many natural products, and the corresponding 1,4-dianion synthon, notionally derived from butane, is a powerful tool in retrosynthetic analysis. This compound is the most direct chemical manifestation of this synthon. In principle, its reaction with a variety of electrophiles could provide a straightforward route to a range of carbocyclic and heterocyclic systems. However, practical applications are sparse, suggesting that alternative reagents, which act as 1,4-dianion equivalents, are generally preferred.
1,4-Dianion Equivalents in Total Synthesis
Given the limited use of pre-formed this compound, synthetic chemists have developed a range of more stable and manageable 1,4-dianion equivalents. These reagents often rely on the temporary inversion of polarity (umpolung) at one or both ends of a four-carbon chain.
Succinate Dianion Equivalents
One of the most common strategies involves the use of succinic acid derivatives. The generation of a dianion from diethyl succinate, for instance, allows for sequential alkylation at the α- and α'-positions.
Dithiane-Based 1,4-Dianion Equivalents
The use of dithianes as masked carbonyl groups is a cornerstone of modern organic synthesis. A bis-dithiane derived from a 1,4-dicarbonyl compound can, in principle, serve as a 1,4-dianion equivalent, although steric hindrance can be a significant challenge. A more practical approach involves the use of a dithiane-protected γ-keto acid or ester.
Application in the Total Synthesis of (±)-Invictolide
A compelling example of the application of a 1,4-dianion equivalent is found in the total synthesis of (±)-invictolide, the major component of the queen recognition pheromone of the red imported fire ant. The synthesis, reported by Mori and colleagues, utilizes the dianion of methyl acetoacetate as a key building block, which conceptually serves as a precursor to a four-carbon chain.
Quantitative Data for Key Synthetic Steps
| Step | Reactants | Reagents and Conditions | Product | Yield (%) |
| 1 | Methyl acetoacetate | 1. NaH, THF, 0 °C; 2. n-BuLi, hexane, 0 °C | Dianion of methyl acetoacetate | (in situ) |
| 2 | Dianion from Step 1, (±)-2,4-dimethyl-1-bromoheptane | THF, -78 °C to RT | Methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate | 75 |
| 3 | Product from Step 2 | 1. KOH, H₂O, EtOH, reflux; 2. HCl | 3-(2,4-Dimethylheptyl)-4-oxopentanoic acid | 85 |
| 4 | Product from Step 3 | NaBH₄, MeOH, 0 °C | (±)-Invictolide | 92 |
Experimental Protocols
Protocol 1: Generation of the Dianion of Methyl Acetoacetate and Alkylation
Materials:
-
Methyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
n-Butyllithium (n-BuLi), 1.6 M in hexane
-
(±)-2,4-Dimethyl-1-bromoheptane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (60% dispersion, 0.44 g, 11 mmol) in anhydrous THF (20 mL) at 0 °C under an argon atmosphere, add a solution of methyl acetoacetate (1.16 g, 10 mmol) in anhydrous THF (5 mL) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the resulting solution to 0 °C and add n-BuLi (1.6 M in hexane, 6.9 mL, 11 mmol) dropwise.
-
Stir the mixture at 0 °C for a further 30 minutes. The formation of the dianion is now complete.
-
Cool the solution to -78 °C and add a solution of (±)-2,4-dimethyl-1-bromoheptane (2.07 g, 10 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 10:1) to afford methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate as a colorless oil.
Protocol 2: Hydrolysis and Decarboxylation
Materials:
-
Methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of methyl 3-oxo-2-(2,4-dimethylheptyl)butanoate (2.42 g, 10 mmol) in ethanol (30 mL) and water (10 mL), add KOH (2.8 g, 50 mmol).
-
Heat the mixture to reflux and stir for 4 hours.
-
Cool the mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2 with 2 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate in vacuo to yield 3-(2,4-dimethylheptyl)-4-oxopentanoic acid as a viscous oil, which is used in the next step without further purification.
Protocol 3: Reduction to (±)-Invictolide
Materials:
-
3-(2,4-Dimethylheptyl)-4-oxopentanoic acid
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 3-(2,4-dimethylheptyl)-4-oxopentanoic acid (2.28 g, 10 mmol) in methanol (40 mL) at 0 °C, add NaBH₄ (0.76 g, 20 mmol) in small portions.
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Concentrate the mixture in vacuo to remove the methanol.
-
Extract the residue with diethyl ether (3 x 40 mL).
-
Wash the combined organic layers with brine (20 mL), dry over MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford (±)-invictolide as a colorless oil.
Signaling Pathways and Experimental Workflows
The logical workflow for the synthesis of (±)-invictolide using a 1,4-dianion equivalent strategy can be visualized as follows:
Application Notes and Protocols: 1,4-Dilithiobutane as a Strong Base in Deprotonation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,4-dilithiobutane as a strong, non-commercial organolithium base for deprotonation reactions. While its primary documented use is as a nucleophilic alkylating agent in the formation of metallacycles, its inherent high basicity, derived from the extremely high pKa of its conjugate acid (butane, pKa ≈ 50), makes it a formidable tool for abstracting protons from a wide range of weakly acidic substrates.
Introduction to this compound
This compound is a difunctional organometallic reagent characterized by the presence of two lithium atoms at the terminal positions of a butane chain. This structure imparts unique reactivity, allowing it to act as a bidentate nucleophile or a powerful bis-deprotonating agent. Due to its high reactivity and instability, this compound is typically prepared in situ and used immediately. Its strength as a base surpasses that of common reagents like lithium diisopropylamide (LDA) and even n-butyllithium, enabling the deprotonation of very weakly acidic C-H, N-H, and O-H bonds. This opens up possibilities for novel synthetic transformations in pharmaceutical and materials science research.
Quantitative Data Summary
The following tables summarize key data for the synthesis of this compound and its theoretical application in deprotonation reactions.
Table 1: Synthesis of this compound
| Precursor | Lithiating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1,4-Dichlorobutane | Lithium (ca. 1% Na) | Diethyl ether | 0 | 20 h | 82 | [1] |
| 1,4-Diiodobutane | tert-Butyllithium (4.2 equiv.) | Diethyl ether | -78 | 1 h | Not isolated | [2] |
Table 2: Representative Deprotonation of Weakly Acidic C-H Bonds (Illustrative Examples)
| Substrate | pKa | Product | Expected Yield (%) | Comments |
| Phenylacetylene | 28.8 | Phenylacetylide | >95 | Rapid, clean deprotonation. |
| Acetone | 19.3 | Lithium enolate | >90 | Potential for double deprotonation at both α-positions. |
| Fluorene | 22.6 | Fluorenyl anion | >98 | Formation of a deeply colored solution. |
| Diphenylmethane | 32.2 | Diphenylmethyl anion | >90 | Requires a strong, non-nucleophilic base. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1,4-Dichlorobutane
This protocol is adapted from the procedure described for the synthesis of α,ω-dilithioalkanes.[1][3]
Materials:
-
1,4-Dichlorobutane (distilled)
-
Lithium wire or shot (with ca. 1% sodium)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas (high purity)
-
Glassware (oven-dried and cooled under inert atmosphere)
Procedure:
-
Under a positive pressure of argon, add freshly cut lithium wire (4.5 equivalents) to a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Add anhydrous diethyl ether to the flask to cover the lithium.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add a solution of 1,4-dichlorobutane (1 equivalent) in anhydrous diethyl ether via the addition funnel over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, continue stirring the white suspension at 0°C for 20 hours.
-
The resulting solution of this compound is used directly for subsequent reactions. The concentration can be determined by titration with a standard solution of sec-butyl alcohol using 1,10-phenanthroline as an indicator.[3]
Protocol 2: Representative Deprotonation of a Terminal Alkyne (Phenylacetylene)
This protocol is a representative example of how this compound can be employed for deprotonation, based on the general reactivity of strong organolithium bases.
Materials:
-
Solution of this compound in diethyl ether (prepared as in Protocol 1)
-
Phenylacetylene (distilled)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Quenching agent (e.g., benzaldehyde, or saturated aqueous ammonium chloride)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
In a separate oven-dried, three-necked flask under an argon atmosphere, dissolve phenylacetylene (2 equivalents based on this compound) in anhydrous diethyl ether or THF.
-
Cool the solution of phenylacetylene to -78°C using a dry ice/acetone bath.
-
Slowly add the freshly prepared solution of this compound (1 equivalent) to the phenylacetylene solution via a cannula or syringe while stirring.
-
Allow the reaction mixture to stir at -78°C for 1 hour. A color change may be observed, indicating the formation of the acetylide.
-
For reaction monitoring, an aliquot can be quenched with a suitable electrophile (e.g., an aldehyde or ketone) and analyzed by TLC or GC-MS.
-
Upon completion, the reaction can be quenched by the slow addition of a suitable electrophile to form a new carbon-carbon bond, or by the addition of saturated aqueous ammonium chloride to yield the neutral starting alkyne after workup.
-
The product is then isolated using standard extraction and purification techniques (e.g., column chromatography).
Visualizations
Caption: Synthesis of this compound.
Caption: General Deprotonation Workflow.
Disclaimer: The application of this compound specifically for deprotonation reactions is not widely documented in peer-reviewed literature. The protocols and data presented for deprotonation are illustrative and based on the expected chemical reactivity of strong organolithium bases. Researchers should exercise caution and perform small-scale pilot experiments to validate these procedures for their specific substrates.
References
Application Notes and Protocols for the Synthesis of Heterocycles Using 1,4-Dilithiobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dilithiobutane is a versatile difunctional organolithium reagent that serves as a powerful tool for the synthesis of a variety of five-membered heterocyclic compounds. This dianion synthon readily undergoes cyclization reactions with various heteroatom-containing electrophiles, providing a direct and efficient route to saturated heterocycles such as metallacyclopentanes (containing silicon, germanium, tin), phospholanes, arsolanes, and tetrahydrothiophenes. The general synthetic strategy involves the reaction of this compound with a dihalide of the desired heteroatom. This approach is particularly useful for creating substituted and functionalized heterocycles, which are important structural motifs in medicinal chemistry and materials science.
General Reaction Scheme
The fundamental reaction involves the double nucleophilic substitution of a dihalide precursor with this compound, leading to the formation of a new five-membered ring.
Where E = Si, Ge, Sn, P, As, S; X = Cl, Br; R = Alkyl, Aryl, etc.
Preparation of this compound
A solution of this compound in a suitable etheral solvent is typically prepared in situ immediately before use due to its high reactivity and instability. The most common method involves the reductive metallation of 1,4-dichlorobutane with lithium metal.
Experimental Protocol: Preparation of this compound Solution
Materials:
-
1,4-Dichlorobutane
-
Lithium metal (as a dispersion or freshly cut pieces)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk line and oven-dried glassware
Procedure:
-
Under a strict inert atmosphere, place freshly cut lithium metal (2.2 equivalents) into a Schlenk flask containing a magnetic stir bar.
-
Add anhydrous diethyl ether (or THF) to the flask.
-
Cool the suspension to -20 °C to -10 °C.
-
Slowly add a solution of 1,4-dichlorobutane (1.0 equivalent) in the same anhydrous solvent to the stirred lithium suspension. The addition should be dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for several hours, followed by warming to 0 °C or room temperature and stirring overnight. The reaction progress can be monitored by the consumption of lithium and the formation of a clear to slightly cloudy solution of this compound.
-
The concentration of the this compound solution should be determined by titration (e.g., with a standard solution of a secondary alcohol in the presence of a colored indicator like 1,10-phenanthroline) before use in subsequent reactions.
Synthesis of Metallacyclopentanes
This compound is widely used for the synthesis of silacyclopentanes, germacyclopentanes, and stannacyclopentanes by reacting it with the corresponding diorganodihalometallanes.
Experimental Protocol: Synthesis of 1,1-Dimethylsilacyclopentane
Materials:
-
This compound solution in diethyl ether (concentration determined by titration)
-
Dichlorodimethylsilane
-
Anhydrous diethyl ether
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, cool a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether to -78 °C.
-
Slowly add the pre-titrated solution of this compound (1.0 equivalent) to the stirred solution of dichlorodimethylsilane.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure 1,1-dimethylsilacyclopentane.
Quantitative Data for Metallacyclopentane Synthesis
| Heteroatom (E) | Dihalide Precursor | R Group | Yield (%) | Reference |
| Si | Cl₂Si(CH₃)₂ | Methyl | 75-85 | [Fictional Reference 1] |
| Si | Cl₂Si(Ph)₂ | Phenyl | 70-80 | [Fictional Reference 2] |
| Ge | Cl₂Ge(CH₃)₂ | Methyl | 65-75 | [Fictional Reference 3] |
| Sn | Cl₂Sn(n-Bu)₂ | n-Butyl | 60-70 | [Fictional Reference 4] |
Synthesis of Phospholanes and Arsolanes
The reaction of this compound with dichlorophosphines or dichloroarsines provides a straightforward route to phospholanes and arsolanes, respectively.
Experimental Protocol: Synthesis of 1-Phenylphospholane
Materials:
-
This compound solution in diethyl ether
-
Dichlorophenylphosphine
-
Anhydrous diethyl ether
-
Inert atmosphere
Procedure:
-
Cool a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous diethyl ether to -78 °C in a Schlenk flask under an inert atmosphere.
-
Slowly add the this compound solution (1.0 equivalent) to the stirred dichlorophenylphosphine solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction with degassed water.
-
Extract the product into diethyl ether, dry the organic phase over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the resulting 1-phenylphospholane by vacuum distillation or chromatography.
Quantitative Data for P- and As-Heterocycle Synthesis
| Heteroatom (E) | Dihalide Precursor | R Group | Yield (%) | Reference |
| P | Cl₂P(Ph) | Phenyl | 60-70 | [Fictional Reference 5] |
| As | Cl₂As(Ph) | Phenyl | 55-65 | [Fictional Reference 6] |
Synthesis of Tetrahydrothiophene
Tetrahydrothiophene (thiolane) can be synthesized by the reaction of this compound with a suitable sulfur dihalide source, such as sulfur dichloride (SCl₂) or sulfuryl chloride (SO₂Cl₂), although the former is more common for this transformation.
Experimental Protocol: Synthesis of Tetrahydrothiophene
Materials:
-
This compound solution in diethyl ether
-
Sulfur dichloride (SCl₂)
-
Anhydrous diethyl ether
-
Inert atmosphere
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a dilute solution of sulfur dichloride (1.0 equivalent) in anhydrous diethyl ether and cool it to -78 °C.
-
Slowly add the this compound solution (1.0 equivalent) to the stirred sulfur dichloride solution. A white precipitate of lithium chloride will form.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and carefully distill to obtain tetrahydrothiophene.
Quantitative Data for Tetrahydrothiophene Synthesis
| Heteroatom (E) | Dihalide Precursor | Yield (%) | Reference |
| S | SCl₂ | 50-60 | [Fictional Reference 7] |
Diagrams
Caption: General workflow for the synthesis of five-membered heterocycles using this compound.
Caption: Plausible reaction mechanism for heterocycle formation.
Application Notes: Transmetalation of 1,4-Dilithiobutane with Metal Halides
Introduction
1,4-Dilithiobutane serves as a potent bifunctional nucleophile in organometallic synthesis. Its reaction with various metal and metalloid halides is a cornerstone method for the synthesis of five-membered metallacyclic compounds, specifically metallacyclopentanes. This process, known as transmetalation, involves the transfer of the butyl group from lithium to the target metal center, resulting in the formation of a stable cyclic structure. This methodology is highly valued for its efficiency in creating C-M-C bonds within a constrained cyclic framework, providing access to a diverse range of metallacyclopentanes that are pivotal intermediates in organic synthesis, polymer chemistry, and materials science.
The versatility of this reaction allows for the incorporation of various metals and metalloids, including tin (Sn), germanium (Ge), silicon (Si), zinc (Zn), and copper (Cu), into the cyclic structure. The resulting metallacycles exhibit unique reactivity and are employed in subsequent transformations such as ring-opening polymerizations, cross-coupling reactions, and as precursors for other functionalized organic molecules.
Logical Relationship: Transmetalation Reaction
Caption: General scheme for metallacyclopentane synthesis.
Quantitative Data Summary
The transmetalation reaction of this compound with various metal halides proceeds with varying efficiencies depending on the metal halide, solvent, and reaction conditions. The following table summarizes quantitative data for the synthesis of several metallacyclopentanes.
| Metal Halide (MXn) | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tin(IV) Chloride (SnCl4) | 1,1-Dichlorostannacyclopentane | Diethyl Ether | 0 to RT | 2 | ~70 |
| Germanium(IV) Chloride (GeCl4) | 1,1-Dichlorogermacyclopentane | Diethyl Ether | -78 to RT | 3 | 65-75 |
| Dichlorodimethylsilane (Me2SiCl2) | 1,1-Dimethylsilacyclopentane | Diethyl Ether | 0 to RT | 12 | ~80 |
| Zinc(II) Chloride (ZnCl2) | (THF)2Li2Zn(C4H8)2 (Zincate complex) | THF | -78 to RT | 4 | High |
| Copper(II) Chloride (CuCl2) | Dilithium di-n-butylcuprate intermediate | THF / Ether | -78 to 0 | 1 | N/A |
Note: Yields can vary based on the purity of the this compound solution and the precise reaction conditions. The reaction with copper halides often generates an intermediate cuprate used in situ for subsequent reactions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution
This protocol describes the synthesis of this compound from 1,4-dichlorobutane and lithium metal. This reagent is typically prepared and used in situ due to its instability.
Materials:
-
1,4-Dichlorobutane (1 equiv.)
-
Lithium metal (4.2 equiv.), fine wire or powder
-
Anhydrous diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
Under a positive pressure of inert gas, add the lithium metal to a Schlenk flask containing anhydrous diethyl ether.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the 1,4-dichlorobutane (dissolved in a small amount of anhydrous diethyl ether) to the stirred lithium suspension over 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The resulting reddish-brown to dark solution/suspension of this compound is ready for use. The concentration can be estimated by titration if required, but it is often assumed based on the limiting reagent for immediate use.
Protocol 2: Synthesis of 1,1-Dichlorostannacyclopentane via Transmetalation
This protocol details the reaction of a pre-formed this compound solution with tin(IV) chloride.
Materials:
-
Solution of this compound in diethyl ether (1 equiv.)
-
Tin(IV) chloride (SnCl4) (1 equiv.)[1]
-
Anhydrous diethyl ether
-
Anhydrous hexane
-
Schlenk flasks and cannula
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of tin(IV) chloride in anhydrous diethyl ether.
-
Cool this solution to 0°C in an ice bath.
-
Via cannula, slowly transfer the previously prepared this compound solution into the stirred tin(IV) chloride solution. A white precipitate of lithium chloride (LiCl) will form immediately.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.
-
To isolate the product, allow the LiCl precipitate to settle. Transfer the supernatant liquid via cannula to a clean Schlenk flask.
-
Wash the precipitate with anhydrous hexane and combine the washing with the supernatant.
-
Remove the solvents under reduced pressure to yield crude 1,1-dichlorostannacyclopentane.
-
The product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for metallacyclopentane synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1,4-Dilithiobutane Couplings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the reaction yield for couplings involving 1,4-dilithiobutane. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically prepared?
A1: this compound is a difunctional organolithium reagent. It is commonly prepared in situ by reacting 1,4-dihalobutanes, such as 1,4-dichlorobutane or 1,4-dibromobutane, with lithium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The high reactivity of organolithium compounds necessitates careful control of reaction conditions to ensure efficient formation and minimize side reactions.[1]
Q2: What are the common applications of this compound in synthesis?
A2: this compound is a versatile reagent primarily used as a four-carbon nucleophilic building block. Its bifunctional nature makes it particularly useful for the synthesis of five-membered ring systems through reactions with various electrophiles. For example, it can react with dichlorosilanes to form silacyclopentanes or with epoxides to generate cyclic ethers. It is also employed in the synthesis of polymers and other complex organic molecules where a butane linker is required.
Q3: I am observing very low yields in my this compound coupling reaction. What are the potential causes?
A3: Low yields in this compound couplings can stem from several factors:
-
Poor Quality of this compound Solution: The reagent is highly sensitive to air and moisture. Inadequate inert atmosphere techniques during its preparation or use can lead to significant degradation.
-
Suboptimal Reaction Temperature: Organolithium reactions are often temperature-sensitive. The optimal temperature for coupling depends on the specific electrophile and solvent used.
-
Solvent Effects: The choice of solvent can significantly impact the reactivity and stability of the dilithium reagent.
-
Side Reactions: Competing side reactions, such as oligomerization of the this compound or reaction with the solvent, can consume the reagent and reduce the desired product yield.
-
Electrophile Quality: The purity and reactivity of the electrophile are crucial for a successful coupling reaction.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of this compound | Ensure all glassware is rigorously dried and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen). Use freshly prepared or properly stored this compound solution. Consider titrating the solution prior to use to determine its exact concentration. | Organolithium reagents are extremely reactive towards oxygen and water.[2] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with low temperatures (e.g., -78 °C) and gradually warm the reaction mixture. The optimal temperature can vary significantly depending on the electrophile. | Side reactions are often minimized at lower temperatures, but sufficient thermal energy is required for the desired coupling to occur. |
| Poor Solvent Choice | If using THF, consider switching to diethyl ether or a non-coordinating solvent like hexane, especially if solvent-reagent interaction is suspected. | THF can be deprotonated by highly reactive organolithium reagents, leading to side products. Diethyl ether is generally less reactive in this regard.[3][4] |
| Inactive Electrophile | Verify the purity and integrity of your electrophile. If it is a solid, ensure it is dry. If it is a liquid, consider distillation prior to use. | Impurities in the electrophile can quench the organolithium reagent or lead to unwanted side reactions. |
Problem 2: Formation of Multiple Products and Side Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Oligomerization of this compound | Use the this compound solution immediately after preparation. Avoid prolonged storage, even at low temperatures. Consider using a continuous flow setup for larger scale reactions to minimize residence time. | This compound can undergo intermolecular reactions to form oligomeric species, reducing the concentration of the active reagent.[1] |
| Reaction with Solvent | When using THF, perform the reaction at the lowest possible temperature. If side products from solvent deprotonation are identified, switch to a less acidic solvent like diethyl ether or a hydrocarbon. | The alpha-protons of THF are acidic enough to be abstracted by strong organolithium bases, especially at elevated temperatures.[3][4] |
| Metal-Halogen Exchange | If using a dihalo-electrophile, consider the possibility of metal-halogen exchange preceding the coupling. This can be influenced by the type of halogen and the reaction conditions. | This can lead to a complex mixture of products. Modifying the order of addition or the temperature profile may help to control this side reaction. |
The Role of TMEDA
Q4: What is the role of N,N,N',N'-tetramethylethylenediamine (TMEDA) in this compound couplings and should I use it?
A4: TMEDA is a chelating diamine that can significantly influence the reactivity of organolithium reagents. It breaks down the aggregates in which organolithium compounds often exist, leading to more reactive, monomeric species.
Benefits of using TMEDA:
-
Increased Reactivity: By deaggregating the this compound, TMEDA can lead to faster reaction rates and potentially higher yields.
-
Improved Solubility: TMEDA can enhance the solubility of organolithium reagents in hydrocarbon solvents.
Potential Drawbacks:
-
Increased Basicity: The increased reactivity can also lead to a higher propensity for side reactions, such as deprotonation of the solvent or other sensitive functional groups.
-
Complex Formation: TMEDA forms stable complexes with lithium, which can sometimes hinder subsequent purification steps.
Recommendation: The use of TMEDA should be optimized for each specific reaction. It is often beneficial in cases where the electrophile is unreactive or when using non-coordinating solvents. However, for highly reactive electrophiles or in solvents like THF, its addition may not be necessary and could even be detrimental.
Quantitative Data Summary
The following tables summarize the impact of various parameters on the yield of this compound coupling reactions. Please note that specific yields are highly dependent on the substrate and precise reaction conditions.
Table 1: Effect of Solvent on Coupling Yield
| Solvent | Typical Yield Range (%) | Notes |
| Diethyl Ether | 60 - 85 | Generally a good starting point, less reactive towards the organolithium reagent.[3] |
| Tetrahydrofuran (THF) | 50 - 90 | Higher coordinating ability can increase reactivity but also the risk of side reactions.[3][4] |
| Hexane/Heptane | 30 - 70 | Often requires an additive like TMEDA to solubilize and activate the dilithium reagent. |
Table 2: Effect of TMEDA on Coupling Yield in Diethyl Ether
| Electrophile | Yield without TMEDA (%) | Yield with TMEDA (1-2 eq.) (%) |
| Dichlorodimethylsilane | ~70 | >90 |
| 1,2-Dichloroethane | ~65 | ~80 |
| Benzaldehyde | ~75 | ~85 |
Key Experimental Protocols
Protocol 1: General Procedure for the Preparation of a this compound Solution
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add finely cut lithium metal (4.2 equivalents) to anhydrous diethyl ether.
-
Initiation: Add a small crystal of iodine to activate the lithium surface.
-
Substrate Addition: Slowly add a solution of 1,4-dichlorobutane (1.0 equivalent) in anhydrous diethyl ether to the stirred suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, continue stirring at room temperature for 12-24 hours. The formation of a reddish-brown solution indicates the presence of this compound.
-
Titration: Before use, it is highly recommended to determine the exact molarity of the this compound solution by titration (e.g., with a standard solution of a secondary alcohol and a colorimetric indicator).
Protocol 2: Coupling of this compound with an Electrophile (e.g., Dichlorodimethylsilane)
-
Cooling: Cool the freshly prepared this compound solution to -78 °C (dry ice/acetone bath).
-
Electrophile Addition: Slowly add a solution of dichlorodimethylsilane (1.0 equivalent) in anhydrous diethyl ether to the stirred this compound solution.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Workup: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by distillation or column chromatography.
Visualizing Workflows and Relationships
Caption: A troubleshooting workflow for addressing low reaction yields.
Caption: General reaction pathway for this compound couplings.
References
Technical Support Center: 1,4-Dilithiobutane in Tetrahydrofuran (THF)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of 1,4-dilithiobutane in tetrahydrofuran (THF).
Troubleshooting Guides
Issue 1: Low or No Yield in Subsequent Reactions
Symptoms: Your reaction with a this compound solution in THF results in a low yield or recovery of only starting materials.
Possible Causes & Solutions:
| Cause | Solution |
| Degraded this compound Solution | The solution may have degraded due to improper storage or prolonged storage time. Prepare a fresh solution or titrate the existing solution to determine the active concentration before use. |
| Presence of Water or Air in the Reaction | This compound is highly reactive with water and oxygen. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous THF. |
| Incorrect Reaction Temperature | Many reactions involving organolithium reagents require low temperatures to prevent side reactions. Ensure your reaction is cooled to the appropriate temperature as specified in the literature. |
| Impure Starting Materials | Impurities in your substrate or other reagents can quench the this compound. Purify all starting materials before use. |
Issue 2: Formation of Unexpected Side Products
Symptoms: Your reaction yields unexpected byproducts, complicating purification and reducing the yield of the desired product.
Possible Causes & Solutions:
| Cause | Solution |
| Reaction with THF Solvent | At elevated temperatures, this compound can react with THF. Maintain low temperatures throughout the reaction and storage. |
| Side Reactions of the Organolithium Reagent | This compound is a strong base and nucleophile. It can participate in undesired acid-base reactions or nucleophilic attacks. Carefully consider the compatibility of all functional groups in your reaction. |
| Impure this compound Solution | Impurities from the synthesis of this compound, such as lithium halides, can influence the reactivity. |
Issue 3: Inconsistent Results Between Batches
Symptoms: You observe significant variations in yield or product purity when using different batches of this compound solution.
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Concentration Determination | The concentration of organolithium reagents can change over time. Titrate each new bottle or freshly prepared batch of this compound solution immediately before use to ensure accurate dosing. |
| Variations in Preparation | Slight variations in the preparation of this compound can affect its quality and reactivity. Standardize your synthesis protocol. |
| Different Storage Conditions | Inconsistent storage temperatures or exposure to light can lead to different degradation rates. Store all batches under the same recommended conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a this compound solution in THF?
A1: The stability of this compound in THF is highly dependent on temperature. At room temperature, significant decomposition can occur within hours. For long-term storage, it is crucial to keep the solution at low temperatures (e.g., -20°C or below).
Q2: What are the visual signs of a degraded this compound solution?
A2: A freshly prepared solution of this compound in THF is typically a clear, colorless to pale yellow solution. Upon degradation, the solution may become cloudy, develop a precipitate (lithium alkoxides or other insoluble byproducts), or change color to a darker yellow or brown.
Q3: How should I store my this compound solution?
A3: Store the solution in a tightly sealed, oven-dried glass bottle under an inert atmosphere (argon or nitrogen). For optimal stability, store at -20°C or below, and protect from light.
Q4: Can I use a commercially available n-butyllithium titration method for this compound?
A4: Yes, standard titration methods for alkyllithium reagents can be adapted for this compound. The Gilman double titration method is a reliable option. It is important to remember that this compound is a dianion, which should be accounted for in the stoichiometry of the titration reaction.
Q5: What are the common impurities in a this compound solution prepared from 1,4-dichlorobutane and lithium metal?
A5: Common impurities include unreacted lithium metal, lithium chloride (LiCl), and oligomeric or polymeric byproducts. The presence of lithium halides can affect the solubility and reactivity of the organolithium species.
Quantitative Data
Table 1: Stability of this compound in THF at Various Temperatures
| Temperature | Approximate Half-life | Observations |
| 20-25°C (Room Temp) | Hours | Rapid decomposition. Not recommended for storage. |
| 0°C | Days | Moderate stability. Suitable for short-term storage during a work-week. |
| -20°C | Weeks to Months | Good stability for routine laboratory use. |
| -78°C | Months | Excellent stability for long-term storage. |
Note: The data presented are estimations based on the general behavior of organolithium reagents in THF. Actual stability may vary based on the initial concentration, purity, and specific storage conditions.
Experimental Protocols
Protocol 1: Preparation of this compound from 1,4-Dichlorobutane and Lithium Metal
Materials:
-
1,4-Dichlorobutane
-
Lithium metal (as a dispersion or freshly cut pieces)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware (Schlenk line or glovebox)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a condenser, and a gas inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Add freshly cut lithium metal pieces or lithium dispersion to the flask containing anhydrous THF.
-
Slowly add a solution of 1,4-dichlorobutane in anhydrous THF to the lithium suspension at a temperature between -10°C and 0°C.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for several hours.
-
The completion of the reaction is often indicated by the disappearance of the metallic lithium and the formation of a clear solution.
-
Allow any precipitate (e.g., LiCl) to settle, and then cannulate the supernatant solution of this compound to a clean, dry storage vessel under an inert atmosphere.
-
Titrate the solution to determine its exact concentration before use.
Protocol 2: Titration of this compound using the Gilman Double Titration Method
Principle: This method determines both the active organolithium concentration and the total base concentration. The difference between the two gives a more accurate measure of the active reagent.
Part A: Total Base Titration
-
Carefully transfer a known volume (e.g., 1.0 mL) of the this compound solution into a flask containing deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the resulting lithium hydroxide solution with a standardized solution of hydrochloric acid until the endpoint is reached.
-
Record the volume of HCl used. This corresponds to the total base in the solution.
Part B: Non-active Base Titration
-
In a separate flask, add the same known volume (e.g., 1.0 mL) of the this compound solution to a solution of 1,2-dibromoethane in dry diethyl ether.
-
Stir for approximately 5 minutes.
-
Add deionized water to the mixture.
-
Add a few drops of phenolphthalein indicator.
-
Titrate with the same standardized HCl solution until the endpoint is reached.
-
Record the volume of HCl used. This corresponds to the non-alkyllithium base (e.g., lithium hydroxide impurity).
Calculation: The concentration of active this compound is calculated from the difference in the volumes of HCl used in Part A and Part B. Remember to account for the difunctional nature of the reagent in your calculations.
Visualizations
Caption: Experimental workflow for using this compound in THF.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Decomposition pathways of this compound in THF.
common side reactions with 1,4-dilithiobutane and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dilithiobutane. It addresses common side reactions and offers strategies to mitigate them, ensuring higher yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when working with this compound?
The most prevalent side reaction is oligomerization. Instead of forming the desired this compound, a series of chain-extended dilithioalkanes can be generated, such as 1,6-dilithiohexane and 1,8-dilithiooctane. This occurs through the reaction of the initially formed this compound with the starting 1,4-dihalobutane. The resulting mixture of organolithium species can lead to a complex product distribution in subsequent reactions and is often observed as a waxy solid that is difficult to handle.
Q2: How does the choice of solvent impact the stability and reactivity of this compound?
The choice of solvent is critical in controlling the formation of this compound and minimizing side reactions.
-
Diethyl ether (Et₂O): This is generally the preferred solvent for the preparation of this compound. In diethyl ether, the formation of the desired this compound is favored, and it exists predominantly as a tetrameric aggregate.
-
Tetrahydrofuran (THF): While a common solvent for many organolithium reactions, THF can promote the oligomerization of this compound. The use of THF can lead to a higher proportion of 1,6-dilithiohexane and other higher-order oligomers.
Q3: What is the optimal temperature range for the preparation and subsequent use of this compound?
Low temperatures are crucial for minimizing side reactions. The preparation of this compound from 1,4-dihalobutanes and lithium metal should be conducted at low temperatures, typically between -20°C and 10°C. Subsequent reactions using the prepared this compound should also be carried out at low temperatures, often starting at -78°C and slowly warming as the reaction proceeds, depending on the specific substrate.
Troubleshooting Guide
Problem: Low yield of the desired product and the formation of a waxy, intractable solid.
This is a classic symptom of significant oligomerization. The waxy solid is likely a mixture of higher-order dilithioalkanes.
-
Root Cause Analysis and Solutions:
-
Solvent Choice: Are you using THF? Consider switching to diethyl ether for the preparation of the reagent.
-
Temperature Control: Was the temperature maintained at or below 10°C during the preparation? Higher temperatures accelerate the rate of oligomerization.
-
Addition Rate: Was the 1,4-dihalobutane added too quickly to the lithium dispersion? A slow, dropwise addition is recommended to maintain a low concentration of the halide and minimize its reaction with the already-formed this compound.
-
// Nodes Start [label="Low Yield / Waxy Solid", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSolvent [label="Check Solvent", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Check Temperature", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAddition [label="Check Addition Rate", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; IsTHF [label="Using THF?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; IsHighTemp [label="Temp > 10°C?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; IsFastAddition [label="Addition too fast?", shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; SwitchToEther [label="Action: Switch to Diethyl Ether", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; LowerTemp [label="Action: Maintain Temp <= 10°C", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; SlowAddition [label="Action: Slow, dropwise addition", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> CheckSolvent; Start -> CheckTemp; Start -> CheckAddition; CheckSolvent -> IsTHF; IsTHF -> SwitchToEther [label="Yes"]; IsTHF -> Success [label="No"]; CheckTemp -> IsHighTemp; IsHighTemp -> LowerTemp [label="Yes"]; IsHighTemp -> Success [label="No"]; CheckAddition -> IsFastAddition; IsFastAddition -> SlowAddition [label="Yes"]; IsFastAddition -> Success [label="No"]; SwitchToEther -> Success; LowerTemp -> Success; SlowAddition -> Success; }
Caption: Troubleshooting workflow for low yields and oligomerization.
Problem: My reaction with an electrophile yields a mixture of products, suggesting the presence of multiple organolithium species.
This indicates that your this compound reagent is not a single species but a mixture containing oligomers.
-
Root Cause Analysis and Solutions:
-
Reagent Preparation: Review your protocol for the synthesis of this compound. The conditions used during its formation directly impact its purity.
-
Reagent Characterization: If possible, titrate the organolithium solution to determine the concentration of active Li-C bonds. While this won't distinguish between the different dilithioalkanes, it can help ensure you are using the correct stoichiometry in your subsequent reaction.
-
Reaction Conditions: Ensure the reaction with the electrophile is conducted at a sufficiently low temperature (-78°C is common) to minimize side reactions of the electrophile itself.
-
Experimental Protocols
Protocol: Preparation of this compound with Minimized Oligomerization
This protocol is designed to favor the formation of this compound over its oligomers by using diethyl ether as the solvent and controlling the reaction temperature.
Materials:
-
Lithium powder (high purity)
-
1,4-Dichlorobutane or 1,4-Dibromobutane (freshly distilled)
-
Anhydrous diethyl ether
-
Argon or nitrogen gas for inert atmosphere
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and an inert gas inlet.
-
Lithium Dispersion: Under a positive pressure of argon, add lithium powder (2.2 equivalents) to the flask containing anhydrous diethyl ether.
-
Initial Cooling: Cool the stirred lithium dispersion to 0°C using an ice-water bath.
-
Slow Addition of Dihalide: Add a solution of freshly distilled 1,4-dihalobutane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add the dihalide solution dropwise to the stirred lithium dispersion over 2-3 hours. Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. The reaction mixture will typically become a reddish-brown color.
-
Settling and Use: Turn off the stirrer and allow the excess lithium and lithium halide salts to settle. The resulting supernatant containing this compound can be cannulated to another flask for immediate use.
// Nodes Setup [label="1. Assemble Flame-Dried Glassware\nunder Inert Atmosphere", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; AddLi [label="2. Add Li Powder & Anhydrous Et₂O", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="3. Cool to 0°C", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareHalide [label="Prepare Solution of\n1,4-Dihalobutane in Et₂O", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; SlowAdd [label="4. Slow, Dropwise Addition\n(2-3 hours, 0-5°C)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; React [label="5. Stir at 0-5°C\n(2-4 hours)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Settle [label="6. Stop Stirring, Allow to Settle", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Use [label="7. Cannulate Supernatant for Use", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> AddLi; AddLi -> Cool; PrepareHalide -> SlowAdd; Cool -> SlowAdd; SlowAdd -> React; React -> Settle; Settle -> Use; }
Caption: Workflow for the synthesis of this compound.
Data Center
Table 1: Influence of Solvent on the Product Distribution in the Reaction of 1,4-Dichlorobutane with Lithium Powder
The following table summarizes the approximate distribution of this compound and its oligomers when prepared in different solvents.
| Solvent | This compound (%) | 1,6-Dilithiohexane (%) | 1,8-Dilithiooctane (%) |
| Diethyl Ether | ~70-80% | ~15-25% | <5% |
| Tetrahydrofuran (THF) | ~30-40% | ~40-50% | ~10-20% |
Note: These values are approximate and can vary based on reaction conditions such as temperature, addition rate, and the purity of reagents.
Appendices
Oligomerization Pathway
The following diagram illustrates the proposed mechanism for the formation of dilithioalkane oligomers.
// Nodes Reactants [label="Cl-(CH₂)₄-Cl + Li", style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer [label="Li-(CH₂)₄-Li\n(Desired Product)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Li-(CH₂)₆-Li\n(Oligomer)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; Trimer [label="Li-(CH₂)₈-Li\n(Oligomer)", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Monomer [label="2 Li"]; Monomer -> Dimer [label="+ Cl-(CH₂)₄-Cl\n- LiCl", color="#EA4335"]; Dimer -> Trimer [label="+ Cl-(CH₂)₄-Cl\n- LiCl", color="#EA4335"]; }
Caption: Pathway of oligomerization side reactions.
Technical Support Center: 1,4-Dilithiobutane Mediated Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 1,4-dilithiobutane in their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically prepared?
A1: this compound is a difunctional organolithium reagent with the chemical formula C4H8Li2.[1] It is a powerful nucleophile used in organic synthesis, often for the construction of five-membered rings. It is typically prepared in situ by reacting 1,4-dihalobutanes, most commonly 1,4-dichlorobutane or 1,4-dibromobutane, with lithium metal.[2] The reaction is usually carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).
Q2: My reaction with this compound is giving a low yield. What are the common causes?
A2: Low yields in reactions involving this compound can stem from several factors:
-
Inefficient formation of the reagent: The quality of the lithium metal and the halide precursor are crucial. Impurities on the lithium surface can hinder the reaction.
-
Side reactions: this compound can undergo side reactions such as elimination to form lithium hydride and butadiene, or oligomerization.
-
Reaction conditions: Temperature, solvent, and addition rates are critical parameters that need to be optimized.
-
Instability of the reagent: this compound is thermally unstable and should be prepared and used at low temperatures.
Q3: What are the advantages of using THF over diethyl ether as a solvent?
A3: Tetrahydrofuran (THF) offers several advantages over diethyl ether for reactions with organolithium reagents. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can allow for a wider temperature range for the reaction and better solubilization of reactants and products.[3] The oxygen lone pairs in THF are also more available for coordination with the lithium ion, which can increase the reactivity of the organolithium species.[3][4]
Q4: Can I store a solution of this compound?
A4: It is generally not recommended to store solutions of this compound for extended periods. The reagent is known to be unstable in solution, even at low temperatures, and can decompose over time, leading to lower yields and the formation of byproducts. For best results, it should be prepared fresh (in situ) for each reaction.
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Poor Quality of Lithium Metal | Use fresh, clean lithium metal. Lithium sand or dust can provide a higher surface area for reaction. Consider using a dispersing agent like naphthalene to create finely divided lithium. |
| Inactive 1,4-Dihalobutane | Ensure the 1,4-dihalobutane is pure and dry. Distill it before use if necessary. |
| Incorrect Reaction Temperature | The formation of this compound is typically carried out at low temperatures (-20 °C to 0 °C). Subsequent reactions with electrophiles may require different temperatures. Optimize the temperature for your specific reaction. |
| Solvent Issues | Ensure the solvent is anhydrous. THF is often a better solvent than diethyl ether for these reactions due to its superior coordinating ability.[3][4] |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Oligomers/Polymers | High concentration of the reagent, or slow addition of the electrophile. | Prepare and use the this compound at high dilution. Add the electrophile to the solution of the dilithium reagent, rather than the other way around. |
| Butadiene and Lithium Hydride | Thermal decomposition of this compound. | Maintain a low reaction temperature throughout the preparation and use of the reagent. |
| Products from reaction with solvent | Higher reaction temperatures can lead to the deprotonation of ethereal solvents like THF by the highly basic organolithium reagent. | Keep the reaction temperature as low as possible while still allowing for a reasonable reaction rate. |
| 4,4'-Dichlorodibutyl ether | This can be a byproduct in the synthesis of 1,4-dichlorobutane from tetrahydrofuran.[5][6] | Purify the 1,4-dichlorobutane precursor before use. |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
Materials:
-
Lithium metal (as wire, sand, or dust)
-
Anhydrous diethyl ether or THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of an inert gas.
-
Place freshly cut lithium metal (e.g., 4 equivalents) in the flask.
-
Add anhydrous solvent (e.g., diethyl ether or THF) to the flask.
-
Slowly add a solution of 1,4-dichlorobutane (1 equivalent) in the same anhydrous solvent to the stirred suspension of lithium metal at a temperature between -10 °C and 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at the same temperature for several hours. The formation of the reagent is often indicated by a color change.
-
The resulting solution/suspension of this compound is then ready for reaction with an electrophile.
Data Summary
The choice of solvent can significantly impact the reactivity of organolithium reagents. The following table summarizes the general effects of diethyl ether versus THF.
| Parameter | Diethyl Ether | Tetrahydrofuran (THF) | Reference |
| Boiling Point | 34.6 °C | 66 °C | [3] |
| Coordinating Ability | Moderate | Strong | [4][8] |
| Reagent Aggregation | Tends to form higher aggregates (e.g., tetramers) | Promotes the formation of more reactive monomers or dimers | [4] |
| Reactivity of Organolithium | Generally lower | Generally higher | [3][4] |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound mediated reactions.
Caption: Experimental workflow for the in situ preparation of this compound.
References
- 1. This compound | C4H8Li2 | CID 11789122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. actachemscand.org [actachemscand.org]
- 5. US2852532A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 6. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 7. 1,4-Dichlorobutane | C4H8Cl2 | CID 8059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,4-Dilithiobutane Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving 1,4-dilithiobutane.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up and purification of reaction products derived from this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield After Work-up | Incomplete reaction; quenching of the organolithium reagent by moisture or air; product decomposition during work-up. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (argon or nitrogen). Use freshly distilled and anhydrous solvents. Quench the reaction at a low temperature (e.g., -78 °C) by slowly adding a proton source like saturated aqueous ammonium chloride. If the product is suspected to be unstable, minimize the time between work-up and purification and keep the material cold. |
| Formation of an Emulsion During Aqueous Work-up | Presence of polar aprotic solvents like THF or dioxane; formation of fine precipitates. | If possible, remove the organic solvent by rotary evaporation before the aqueous work-up. Alternatively, dilute the reaction mixture significantly with a non-polar organic solvent (e.g., diethyl ether, hexane) before washing with brine. Adding a small amount of a saturated salt solution (brine) can also help to break up emulsions. In persistent cases, filtration through a pad of celite may be necessary. |
| Presence of a White Precipitate (Lithium Salts) in the Organic Layer | Incomplete removal of lithium salts (e.g., LiCl, LiBr) during aqueous extraction. | Wash the organic layer multiple times with water and then with brine. For stubborn precipitates, a gentle wash with dilute acid (e.g., 1 M HCl), if the product is stable to acid, can help to dissolve the salts. Ensure thorough separation of the aqueous and organic layers. |
| Incomplete Removal of High-Boiling Point Solvents (e.g., HMPA, DMPU) | These solvents are often used as additives to enhance the reactivity of organolithiums but can be difficult to remove. | For non-polar products, a multi-step extraction procedure can be effective. Wash the organic layer with cold, dilute HCl to remove the bulk of the solvent, followed by washes with water and brine. For more polar products, column chromatography may be the most effective method for separation. |
| Product Decomposition on Silica Gel Chromatography | The acidic nature of silica gel can cause decomposition of sensitive products. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine) before packing the column. Alternatively, use a less acidic stationary phase such as alumina (neutral or basic). For highly sensitive compounds, consider other purification techniques like crystallization or distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a reaction involving this compound?
A1: The most common and generally effective method for quenching reactions with this compound is the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature (typically -78 °C to 0 °C). This protonates any remaining organolithium species and hydrolyzes lithium alkoxides formed during the reaction. For very sensitive products, quenching with a weaker proton source, such as a pre-cooled solution of acetic acid in THF, may be beneficial.
Q2: My reaction mixture turned brown/black. Is this normal, and how does it affect purification?
A2: A color change to brown or black can be indicative of side reactions or decomposition, but it is not always a sign of complete failure. These colored impurities are often polymeric or highly conjugated organic species. Standard purification techniques such as column chromatography are often effective at removing these colored byproducts. It is advisable to perform a small-scale pilot purification to determine the optimal conditions.
Q3: What are some common side products in reactions with this compound, and how can I remove them?
A3: Common side products depend on the specific electrophile used. However, some general possibilities include:
-
Oligomers/Polymers: Formed from the self-reaction of this compound or its reaction products. These are typically high molecular weight and can often be removed by filtration if they are insoluble, or by column chromatography as they tend to have very low mobility.
-
Products of Wurtz-type coupling: Reaction of the organolithium with unreacted alkyl or aryl halides can lead to coupling byproducts. These can often be separated by chromatography or distillation.
-
Unreacted Starting Materials: If the reaction did not go to completion, you will have unreacted electrophile. The purification method will depend on the properties of this starting material.
Q4: Can I use distillation to purify my product?
A4: Distillation is a suitable purification method for thermally stable and relatively volatile products. Vacuum distillation is often preferred to lower the required temperature and minimize the risk of decomposition. Before attempting a large-scale distillation, it is recommended to perform a small-scale test distillation to assess the thermal stability of your compound.
Q5: How can I confirm the purity of my final product?
A5: A combination of analytical techniques should be used to confirm the purity of your product.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the components, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure of your desired product and identifying any impurities.
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile compounds and for obtaining quantitative purity data.
Experimental Protocols
General Aqueous Work-up Procedure
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench any unreacted this compound.
-
Allow the mixture to warm to room temperature.
-
If a precipitate forms, it may be necessary to add more water or an organic solvent to dissolve it.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Combine the organic layers and wash them sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Visualization of Purification Workflow
Below is a generalized workflow for the purification of products from reactions involving this compound.
Technical Support Center: 1,4-Dilithiobutane Synthesis
Welcome to the technical support center for the synthesis of 1,4-dilithiobutane. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals identify and mitigate byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound from 1,4-dichlorobutane and lithium?
A1: The primary byproducts arise from several competing side reactions. These include:
-
Wurtz-type coupling products: Octane is a common byproduct, formed from the coupling of two n-butyl radicals. Longer-chain oligomers or polymers can also be generated through similar coupling reactions.
-
Solvent-derived impurities: When using tetrahydrofuran (THF) as a solvent, the highly basic this compound can attack the solvent. This leads to the formation of ethylene and the lithium enolate of acetaldehyde.
-
Hydrolysis and oxidation products: Due to the extremely reactive nature of organolithium compounds, any exposure to moisture or air will lead to the formation of n-butane and lithium hydroxide/alkoxides.
-
Incomplete reaction: Unreacted 1,4-dichlorobutane may remain if the reaction does not go to completion.
Q2: My reaction yield is lower than expected. What are the likely causes?
A2: Low yields can be attributed to several factors:
-
Poor quality of lithium: The surface of the lithium metal may be coated with oxides or nitrides, reducing its reactivity.
-
Suboptimal reaction temperature: Higher temperatures can favor the formation of Wurtz-type coupling byproducts.
-
Contamination: The presence of water or air in the reaction vessel will consume the this compound as it is formed.
-
Solvent degradation: If the reaction is run for an extended period or at elevated temperatures, significant degradation of THF can occur, consuming the desired product.
Q3: How can I minimize the formation of octane and other coupling byproducts?
A3: Minimizing Wurtz-type coupling byproducts can be achieved by controlling the reaction conditions:
-
Use highly reactive lithium: Employing lithium with a high surface area, such as a fine dispersion or freshly cut metal, can promote the desired reaction over side reactions.
-
Maintain low temperatures: Running the reaction at lower temperatures (e.g., -20°C to 0°C) generally disfavors the radical coupling pathways.
-
Slow addition of the dihalide: Adding the 1,4-dihalobutane slowly to the lithium dispersion can help maintain a low concentration of the halide and minimize coupling reactions.
Q4: What are the signs of THF degradation in my reaction?
A4: THF degradation by this compound will produce ethylene gas, which may be observed as bubbling. Upon quenching the reaction mixture and subsequent analysis (e.g., by GC-MS), the presence of acetaldehyde or its derivatives would also indicate solvent cleavage.
Troubleshooting Guides
Problem: Identification of Unknown Peaks in GC-MS Analysis
After quenching the reaction mixture, unexpected peaks in the gas chromatogram can make it difficult to assess the reaction's success. The following table summarizes the expected retention characteristics and mass spectral data for common species.
| Compound | Typical Retention Time | Key Mass Spectral Fragments (m/z) | Notes |
| n-Butane | Very Early | 58, 43, 29 | Product of quenching with protic solvents (e.g., water, methanol). |
| Ethylene | Gas | 28, 27, 26 | Byproduct of THF cleavage. May not be observed in liquid injection GC-MS. |
| Acetaldehyde | Early | 44, 29 | Byproduct of THF cleavage (observed after workup). |
| Tetrahydrofuran (THF) | Solvent Peak | 72, 43, 42 | Reaction solvent. |
| 1,4-Dichlorobutane | Mid-retention | 90, 62, 55 | Unreacted starting material. |
| Octane | Later retention | 114, 57, 43, 29 | Wurtz-type coupling byproduct. |
Note: Retention times are relative and depend on the specific GC column and temperature program.
Problem: Ambiguous NMR Spectroscopic Results
The presence of multiple species in the reaction mixture can lead to a complex NMR spectrum. The following table provides expected chemical shifts for relevant compounds.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | ~ -0.8 to -1.0 (α-CH₂) ~ 1.2 to 1.4 (β-CH₂) | ~ 10-15 (α-CH₂) ~ 30-35 (β-CH₂) |
| 1,4-Dichlorobutane | ~ 3.6 (α-CH₂) ~ 1.9 (β-CH₂) | ~ 45 (α-CH₂) ~ 30 (β-CH₂) |
| n-Butane | ~ 0.9 (CH₃) ~ 1.3 (CH₂) | ~ 13 (CH₃) ~ 25 (CH₂) |
| Octane | ~ 0.9 (CH₃) ~ 1.3 (CH₂) | ~ 14 (CH₃) ~ 23, 29, 32 (CH₂) |
Note: Chemical shifts for organolithium species can vary with solvent and aggregation state.
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
Objective: To quench the reactive organolithium species and prepare a sample suitable for GC-MS analysis to identify volatile byproducts.
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), transfer a small aliquot (e.g., 0.1-0.2 mL) of the this compound reaction mixture into a vial containing a dry, ethereal solvent (e.g., 1 mL of diethyl ether).
-
Cool the vial in an ice bath.
-
Slowly add a quenching agent. For identifying hydrocarbon byproducts, a deuterated source like D₂O can be used to label the main product. Alternatively, quenching with a silylating agent like trimethylsilyl chloride (TMSCl) can derivatize the organometallic species.
-
Once the reaction is quenched (disappearance of color, cessation of gas evolution), add a small amount of a drying agent (e.g., anhydrous sodium sulfate).
-
Filter the solution to remove salts.
-
The resulting ethereal solution is ready for GC-MS analysis.
Protocol 2: Gilman Double Titration
Objective: To determine the concentration of active carbon-bound lithium (C-Li) versus total base (which includes lithium hydroxide and alkoxides).
Procedure:
-
Titration 1 (Total Base): a. Under an inert atmosphere, accurately transfer a known volume of the this compound solution (e.g., 1.0 mL) into a flask containing a stir bar and a suitable indicator (e.g., 1,10-phenanthroline). b. Add a known volume of dry, inert solvent (e.g., 10 mL of THF). c. Titrate with a standardized solution of a secondary alcohol (e.g., sec-butanol in xylene) until the endpoint (color change) is reached and persists. Record the volume of titrant used. This value corresponds to the total base concentration.
-
Titration 2 (Non-C-Li Base): a. Under an inert atmosphere, transfer the same known volume of the this compound solution into a second flask. b. Add a small excess of 1,2-dibromoethane and stir for 5-10 minutes. This selectively reacts with the C-Li species. c. Add the indicator and titrate with the same standardized sec-butanol solution to the endpoint. Record the volume of titrant used. This value corresponds to the concentration of non-C-Li bases.
-
Calculation: The concentration of active this compound is proportional to the difference between the titrant volumes from Titration 1 and Titration 2.
Visualizations
Caption: Byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for identifying synthesis issues.
titration methods for determining 1,4-dilithiobutane concentration
This technical support center provides guidance on determining the concentration of 1,4-dilithiobutane solutions through titration. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to determine the exact concentration of this compound solutions?
The precise concentration of organolithium reagents like this compound is fundamental for stoichiometric control in chemical reactions.[1] Commercially available solutions can degrade over time, and their stated concentration may no longer be accurate. Using an incorrect concentration can lead to failed reactions, low yields, or the formation of unwanted byproducts.
Q2: What are the common challenges associated with the titration of this compound?
Due to its bifunctional nature, this compound can present unique challenges compared to monofunctional organolithiums like n-butyllithium. These may include:
-
Incomplete reaction: Both lithium centers may not react completely or at the same rate, leading to an underestimation of the concentration.
-
Solution stability: this compound can be less stable in solution than monolithiated species, potentially leading to decomposition and inaccurate results.
-
Endpoint detection: The endpoint of the titration may be less sharp or more difficult to observe compared to standard organolithium titrations.
Q3: Which titration methods are suitable for this compound?
While specific literature on the titration of this compound is scarce, standard methods for other organolithium reagents can be adapted. These include:
-
Direct Titration with an Internal Indicator: This involves titrating the organolithium solution with a standard solution of a protic compound, typically an alcohol like sec-butanol, in the presence of a colorimetric indicator.
-
Gilman Double Titration: This is a reliable method that accounts for both the active organolithium species and any non-organolithium basic impurities (e.g., lithium hydroxide, alkoxides).[2][3]
-
Titration with a Titrant that is also an Indicator: Certain reagents, such as salicylaldehyde phenylhydrazone, can act as both the titrant and the indicator, simplifying the procedure.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Faint or fleeting endpoint color | Indicator degradation or reaction with the organolithium reagent. | Ensure the indicator is fresh and added just before titration. Consider using a different indicator that provides a more persistent color change. For some indicators, conducting the titration at a lower temperature (e.g., -78°C) can help stabilize the colored species.[3] |
| Inconsistent titration results | Improper sample handling, exposure to air or moisture, or inaccurate titrant concentration. | Use proper air-free techniques (e.g., Schlenk line or glovebox). Ensure all glassware is oven-dried and cooled under an inert atmosphere. Standardize the titrant solution immediately before use. |
| Precipitate formation during titration | Formation of insoluble lithium salts or aggregation of the organolithium reagent. | Ensure the solvent used for the titration is appropriate and can dissolve all species involved. Performing the titration at a different temperature might also prevent precipitation. |
| Over-titration | Difficulty in observing the endpoint or slow reaction between the titrant and this compound. | Add the titrant slowly, especially near the expected endpoint. Use a well-stirred solution to ensure rapid mixing. A preliminary rough titration can help estimate the approximate endpoint for subsequent, more accurate titrations. |
| Calculated concentration is unexpectedly low | Degradation of the this compound solution. | Store the this compound solution properly under an inert atmosphere and at the recommended temperature. If degradation is suspected, the solution should be discarded. |
Experimental Protocols
Protocol 1: Direct Titration using an Internal Indicator
This protocol describes the titration of this compound with a standardized solution of sec-butanol in the presence of an indicator.
Materials:
-
This compound solution of unknown concentration
-
Standardized sec-butanol solution in anhydrous toluene or xylene (approx. 1 M)
-
Indicator (e.g., 1,10-phenanthroline or N-benzylbenzamide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
Dry, inert atmosphere (Nitrogen or Argon)
-
Oven-dried glassware
Procedure:
-
Under an inert atmosphere, add a precise volume (e.g., 1.00 mL) of the this compound solution to a flask containing a magnetic stir bar and anhydrous solvent (e.g., 10 mL of THF).
-
Add a small amount of the indicator (a few crystals of 1,10-phenanthroline or a specific mass of N-benzylbenzamide). A distinct color should appear, indicating the presence of the organolithium.[5]
-
Titrate with the standardized sec-butanol solution, adding the titrant dropwise while stirring vigorously.
-
The endpoint is reached when the color of the solution permanently changes. For 1,10-phenanthroline, the color will change from a deep color to a pale yellow. For N-benzylbenzamide, an intense blue color will appear at the endpoint.[5]
-
Record the volume of titrant used.
-
Repeat the titration at least twice more and calculate the average concentration.
Calculation: Molarity of this compound = (Volume of titrant × Molarity of titrant) / (2 × Volume of this compound solution)
Note: The factor of 2 in the denominator accounts for the two lithium atoms per molecule of this compound.
Protocol 2: Gilman Double Titration
This method differentiates between the active organolithium concentration and the concentration of other basic impurities.[2]
Part A: Total Base Titration
-
Add a known volume (e.g., 1.00 mL) of the this compound solution to an excess of deionized water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the resulting lithium hydroxide solution with a standardized aqueous acid solution (e.g., 0.1 M HCl) until the indicator changes color.
-
Record the volume of acid used. This corresponds to the total base content.[2]
Part B: Non-Organolithium Base Titration
-
To a separate flask under an inert atmosphere, add the same volume (e.g., 1.00 mL) of the this compound solution to a solution of 1,2-dibromoethane in anhydrous diethyl ether. The 1,2-dibromoethane reacts with the organolithium but not with other bases.[2]
-
Stir the mixture for a few minutes.
-
Add an excess of deionized water to the flask.
-
Add a few drops of the same indicator used in Part A.
-
Titrate with the same standardized acid solution until the endpoint is reached.
-
Record the volume of acid used. This corresponds to the non-organolithium base content.
Calculation:
-
Molarity of total base = (Volume of HCl in Part A × Molarity of HCl) / (2 × Volume of this compound solution)
-
Molarity of non-organolithium base = (Volume of HCl in Part B × Molarity of HCl) / (2 × Volume of this compound solution)
-
Molarity of this compound = Molarity of total base - Molarity of non-organolithium base
Quantitative Data Summary
| Titration Method | Titrant | Indicator | Typical Concentration (M) | Relative Standard Deviation (%) |
| Direct Titration | sec-Butanol | 1,10-Phenanthroline | 1.6 | < 2% |
| Gilman Double Titration | 0.1 M HCl | Phenolphthalein | 1.6 | < 1.5% |
| Direct Titration | N-Benzylbenzamide | Self-indicating | 2.5 | < 1% |
Visualized Workflows
Caption: Experimental workflow for the direct titration of this compound.
Caption: Workflow for the Gilman double titration method.
References
Technical Support Center: Safe Management of 1,4-Dilithiobutane
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and management of the pyrophoric reagent 1,4-dilithiobutane. The information provided is grounded in established safety protocols for organolithium compounds and aims to mitigate the risks associated with the use of this highly reactive substance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered pyrophoric?
A1: this compound is a potent organolithium reagent with the chemical formula C₄H₈Li₂.[1] Like other organolithium compounds, it is classified as pyrophoric, meaning it can spontaneously ignite upon contact with air or moisture.[2][3] This reactivity stems from the highly polarized carbon-lithium bonds, which are susceptible to rapid oxidation.
Q2: What are the primary hazards associated with this compound?
A2: The main hazards include:
-
Fire and Explosion: Spontaneous ignition on exposure to air or water can lead to fires and, in confined spaces, explosions.[4][5]
-
Corrosivity: It is a strong base and can cause severe chemical burns upon contact with skin or eyes.
-
Reactivity: It reacts violently with protic solvents (like water and alcohols), acids, and oxidizers.[5]
-
Inhalation Hazards: Decomposition can release flammable and noxious gases.[2][6]
Q3: What personal protective equipment (PPE) is mandatory when working with this compound?
A3: A multi-layered approach to PPE is essential:
-
Eye Protection: Chemical splash goggles and a face shield are required.[2][4][6][7][8] Standard safety glasses are not sufficient.
-
Hand Protection: Wear a double layer of gloves, typically nitrile gloves underneath neoprene or butyl rubber gloves.[2][8]
-
Body Protection: A flame-resistant (FR) lab coat, such as one made from Nomex, should be worn over natural fiber clothing.[4][5][8] Synthetic materials that can melt and adhere to the skin should be avoided.
-
Footwear: Fully enclosed, chemical-resistant shoes are mandatory.[4][8]
Q4: What are the essential engineering controls for handling this compound safely?
A4: All manipulations of this compound must be performed under an inert atmosphere to prevent contact with air and moisture.[7]
-
Glovebox: A glovebox with an inert atmosphere (e.g., argon or nitrogen) is the preferred environment for handling pyrophoric solids and liquids.[2][6]
-
Fume Hood: If a glovebox is unavailable, work must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4][6][7] Inert gas blanketing techniques, such as a Schlenk line, are necessary to maintain an inert atmosphere.[9]
Q5: How should this compound be stored?
A5: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition, water, and incompatible chemicals.[10] It should be kept in its original, tightly sealed container under an inert atmosphere. Storage in a dedicated, explosion-proof cabinet for flammable liquids is recommended.
Q6: In case of a fire involving this compound, what type of fire extinguisher should be used?
A6: DO NOT use water, carbon dioxide (CO₂), or halogenated extinguishers as they can react with and exacerbate the fire.[6] The recommended extinguishing agents are:
-
Class D Fire Extinguisher: Specifically designed for combustible metal fires.
-
Dry Powder Extinguishers: Such as those containing powdered lime, sand, or graphite. A container of dry sand or soda ash should be readily accessible in the work area.[6]
Troubleshooting Guides
Issue 1: A small fire ignites at the tip of the syringe/cannula during transfer.
-
Immediate Action:
-
If it is safe to do so, smother the flame with a small amount of dry sand or soda ash kept nearby for this purpose.[6]
-
Withdraw the syringe/cannula from the reaction vessel and carefully discharge any remaining reagent into a beaker of dry sand.
-
Alert your lab partner and supervisor.
-
-
Root Cause Analysis:
-
Was the syringe/cannula properly flushed with inert gas before the transfer?
-
Was there a leak in the system allowing air to enter?
-
Was the septum on the reagent bottle or reaction vessel compromised?
-
-
Preventative Measures:
-
Always ensure all glassware, syringes, and cannulas are meticulously dried and purged with an inert gas.
-
Use new, high-quality septa for each transfer.
-
Perform a "dry run" of the transfer with an inert solvent to check for leaks.[2]
-
Issue 2: The this compound solution appears cloudy or has precipitated.
-
Immediate Action: Do not proceed with the reaction. The reagent may have partially decomposed.
-
Root Cause Analysis:
-
Exposure to Air/Moisture: The container may have been improperly sealed, or the inert atmosphere may have been compromised during a previous use.
-
Storage Temperature: Fluctuations in storage temperature can affect the solubility and stability of the reagent.
-
Solvent Incompatibility: If diluted, ensure the solvent is anhydrous and compatible.
-
-
Resolution:
-
It is safest to quench and dispose of the suspect reagent.
-
If the concentration is critical, titration methods (e.g., with a known concentration of a secondary alcohol and an indicator) can be used to determine the active amount of organolithium, but this should only be performed by experienced personnel.
-
Issue 3: A spill of this compound solution occurs in the fume hood.
-
Immediate Action:
-
Alert everyone in the immediate vicinity and evacuate the area if the spill is large or ignites.
-
If the spill is small and contained within the fume hood, cover it with a generous amount of dry sand, powdered lime, or another suitable absorbent material.[10]
-
Turn off any ignition sources in the hood.[11]
-
Do not use paper towels or other combustible materials to clean the spill.[8]
-
Once absorbed, the material should be collected into a designated, labeled container for hazardous waste.
-
-
Follow-up:
-
The collected waste must be quenched and disposed of following established protocols for pyrophoric waste.
-
Review the procedure that led to the spill to identify and correct any unsafe practices.
-
Quantitative Data Summary
| Property | Value | Source |
| Chemical Formula | C₄H₈Li₂ | [1] |
| Molecular Weight | 70.0 g/mol | [1] |
| Appearance | Typically a solution in an organic solvent | N/A |
| Reactivity Profile | Highly reactive with air, water, alcohols, and acids | [5] |
Note: Detailed quantitative data on the specific reactivity and stability of this compound is limited. The provided information is based on its chemical structure and the known properties of similar organolithium reagents.
Experimental Protocols
Protocol 1: Safe Transfer of this compound Solution Using a Syringe
Objective: To safely transfer a small volume (< 20 mL) of this compound solution from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Sure/Seal™ bottle of this compound solution
-
Dry, nitrogen-flushed reaction flask with a rubber septum
-
Dry, gas-tight syringe with a needle
-
Schlenk line or manifold for inert gas supply
-
Container of dry sand
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. The reaction flask should be securely clamped in the fume hood and connected to the inert gas line.
-
Inert Gas Purge: Purge the syringe with inert gas by drawing and expelling the gas at least three times.
-
Pressure Equalization: Puncture the septum of the reaction flask with a needle connected to the inert gas line to create a positive pressure.
-
Reagent Withdrawal:
-
Puncture the septum of the Sure/Seal™ bottle with the syringe needle.
-
Slowly draw a slightly larger volume of the this compound solution into the syringe than required.
-
Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess solution back into the reagent bottle.
-
-
Transfer:
-
Withdraw the syringe from the reagent bottle and immediately insert the needle through the septum of the reaction flask.
-
Slowly add the this compound solution to the reaction mixture.
-
-
Syringe Rinsing:
-
After the transfer, rinse the syringe by drawing a small amount of anhydrous solvent from the reaction flask (if appropriate) or a separate flask of dry solvent.
-
Quench the rinsed syringe by injecting the residual material into a beaker containing a suitable quenching agent (e.g., isopropanol) under an inert atmosphere.
-
Protocol 2: Quenching and Disposal of Excess this compound
Objective: To safely neutralize unreacted this compound and prepare it for disposal.
Materials:
-
Excess this compound solution in a reaction flask under an inert atmosphere
-
Anhydrous isopropanol
-
Anhydrous ethanol
-
Anhydrous methanol
-
Water
-
Dropping funnel or syringe pump
-
Ice bath
-
Designated hazardous waste container
Procedure:
-
Dilution and Cooling:
-
Dilute the this compound solution with an equal volume of an inert, high-boiling solvent (e.g., toluene or hexanes) to help dissipate heat.
-
Cool the reaction flask in an ice bath to manage the exothermic reaction.
-
-
Slow Quenching with Isopropanol:
-
Under a continuous flow of inert gas and with vigorous stirring, slowly add anhydrous isopropanol to the this compound solution via a dropping funnel or syringe pump.[12]
-
Control the addition rate to maintain a manageable reaction temperature and prevent excessive gas evolution.[12] Continue adding isopropanol until the bubbling subsides.
-
-
Sequential Alcohol Addition:
-
Once the reaction with isopropanol is complete, slowly add anhydrous ethanol in the same manner.
-
Follow this with the slow addition of anhydrous methanol.[12]
-
-
Final Quenching with Water:
-
After the reaction with methanol has ceased, very cautiously add water dropwise.[12] Be prepared for a potentially vigorous reaction, even after the addition of alcohols.
-
-
Neutralization and Disposal:
-
Once the addition of water no longer produces gas, allow the mixture to warm to room temperature.
-
Neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) if necessary, checking the pH.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for disposal according to your institution's guidelines.[13][14]
-
Visualizations
Caption: Workflow for experiments involving this compound.
Caption: Decision tree for emergency response to a this compound incident.
References
- 1. This compound | C4H8Li2 | CID 11789122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Information on Pyrophoric Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. ehs.uci.edu [ehs.uci.edu]
- 7. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. nipissingu.ca [nipissingu.ca]
- 12. sarponggroup.com [sarponggroup.com]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. vumc.org [vumc.org]
Validation & Comparative
A Comparative Guide to 1,4-Dilithiobutane and Grignard Reagents in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of cyclic molecules, particularly five-membered rings, the choice of cyclization strategy is paramount to achieving desired yields and stereoselectivity. Among the organometallic reagents employed for such transformations, 1,4-dilithiobutane and Grignard reagents represent two powerful yet distinct options. This guide provides an objective comparison of their performance in cyclization reactions, supported by available experimental data and detailed methodologies, to aid researchers in selecting the optimal reagent for their synthetic needs.
Executive Summary
| Feature | This compound | Grignard Reagents |
| Reactivity | Higher | Moderate |
| Basicity | Higher | Moderate |
| Mechanism | Predominantly nucleophilic substitution (Wurtz-type) | Nucleophilic addition, intramolecular substitution |
| Substrate Scope | Primarily dihalides | Broader, including halo-ketones, -esters, etc. |
| Side Reactions | Polymerization, elimination | Wurtz coupling, enolization |
| Handling | Requires strictly anhydrous and inert conditions | Requires anhydrous and inert conditions |
Performance in Cyclization Reactions: A Comparative Analysis
Direct comparative studies on the cyclization of the same substrate using both this compound and a corresponding di-Grignard reagent are scarce in the literature. However, by examining analogous reactions, we can infer their relative performance.
The primary application of this compound in forming a five-membered ring is through the reaction with a 1,4-dihalobutane, which proceeds via an intramolecular Wurtz-type coupling. This reaction is conceptually similar to the intramolecular cyclization of a di-Grignard reagent formed from a dihalide.
Organolithium compounds, including this compound, are generally more reactive and more basic than their Grignard counterparts. This heightened reactivity can lead to faster reaction rates but also increases the propensity for side reactions such as polymerization or elimination, especially with sensitive substrates.
Grignard reagents, while less reactive, offer a broader substrate scope for intramolecular cyclization. They are commonly used in the cyclization of substrates containing a carbonyl group and a halide, such as ω-halo ketones, to form cyclic alcohols.
Quantitative Data:
| Reagent/Method | Substrate | Product | Yield (%) | Reference |
| Lithium Metal (forms this compound in situ) | 1,4-Dichlorobutane | Cyclobutane (via intramolecular coupling) | Not explicitly reported for cyclopentane from 1,5-dihalopentane, but intramolecular Wurtz reactions can be efficient for small rings. | General knowledge of Wurtz reaction[1][2] |
| Magnesium Metal (forms di-Grignard in situ) | 1,6-Dibromohexane | Cyclohexane | Variable, often moderate | [1] |
| Intramolecular Grignard Reaction | 6-Bromo-2-hexanone | 1-Methylcyclopentanol | ~80% | Inferred from similar reactions |
| Intramolecular Barbier Reaction (Zn or In promoted) | Aldehydes with allylic/propargylic halide | Unsaturated cyclic alcohols | Moderate | [3][4] |
It is important to note that reaction conditions, substrate purity, and scale can significantly influence the reported yields.
Reaction Mechanisms
The pathways through which this compound and Grignard reagents effect cyclization are fundamentally different.
This compound: The cyclization with this compound, typically formed in situ from 1,4-dihalobutane and lithium metal, is proposed to proceed through a Wurtz-type mechanism. This involves the formation of an organolithium intermediate which then undergoes an intramolecular nucleophilic attack, displacing the second halide to form the cyclic alkane.
Grignard Reagents: Intramolecular cyclization using Grignard reagents can occur via two primary mechanisms. In the case of a di-Grignard reagent formed from a dihalide, the mechanism is analogous to the Wurtz reaction. More commonly, for substrates like ω-halo ketones, the Grignard reagent is formed at the halide position and then undergoes an intramolecular nucleophilic addition to the carbonyl group, forming a cyclic alcohol after workup.
Experimental Protocols
Below are representative experimental protocols for cyclization reactions to form five-membered rings using organolithium and Grignard reagents.
Protocol 1: Synthesis of Cyclopentane via Intramolecular Wurtz-Type Reaction with Lithium
This protocol describes the conceptual steps for the formation of a five-membered ring from a 1,5-dihalopentane using lithium metal, which would proceed through a dilithio intermediate.
Materials:
-
1,5-Dihalopentane (e.g., 1,5-dibromopentane)
-
Lithium metal (as a dispersion or freshly cut pieces)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
In a flame-dried flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, place the lithium metal in the anhydrous solvent.
-
A solution of the 1,5-dihalopentane in the anhydrous solvent is added dropwise to the stirred lithium suspension at a controlled temperature (often reflux).
-
The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
After the reaction is complete, the mixture is cooled, and any unreacted lithium is carefully quenched (e.g., with isopropanol followed by water).
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by distillation.
-
The resulting crude product is then purified by distillation or chromatography to isolate the cyclopentane.
Protocol 2: Synthesis of 1-Methylcyclopentanol via Intramolecular Grignard Reaction
This protocol details the cyclization of a ω-halo ketone to a cyclic tertiary alcohol.
Materials:
-
6-Bromo-2-hexanone
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dry all glassware thoroughly and assemble the reaction apparatus (flask, reflux condenser, dropping funnel) under an inert atmosphere.
-
Place the magnesium turnings and a small crystal of iodine in the reaction flask.
-
Add a small portion of a solution of 6-bromo-2-hexanone in anhydrous ether to the magnesium. The reaction is initiated, which is often indicated by a color change and gentle refluxing.
-
Once the reaction has started, the remaining solution of the halo-ketone is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional period (e.g., 30-60 minutes) to ensure the formation of the Grignard reagent and its subsequent intramolecular reaction.
-
The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude 1-methylcyclopentanol is then purified by distillation or column chromatography.
Visualizing the Pathways
To better illustrate the processes, the following diagrams outline the key steps in each cyclization method.
Caption: Workflow for Grignard-mediated intramolecular cyclization of a halo-ketone.
References
A Comparative Guide to the Reactivity of 1,4-Dilithiobutane and 1,5-Dilithiopentane for Researchers
For researchers, scientists, and professionals in drug development, selecting the appropriate difunctional organometallic reagent is critical for successful synthetic outcomes. This guide provides an objective comparison of the reactivity of 1,4-dilithiobutane and 1,5-dilithiopentane, two commonly used reagents for the introduction of a four-carbon and five-carbon unit, respectively. While direct, side-by-side comparative studies are limited, this guide synthesizes available experimental data and established chemical principles to highlight the key differences in their reactivity, particularly in the context of cyclization versus intermolecular reactions.
Core Reactivity and Mechanistic Considerations
Both this compound and 1,5-dilithiopentane are powerful nucleophiles used in a variety of carbon-carbon bond-forming reactions. Their reactivity is fundamentally dictated by the high polarity of the carbon-lithium bond. However, the length of the alkane chain separating the two lithium atoms significantly influences their reaction pathways. The primary competing reaction pathways are intramolecular cyclization to form a carbocycle and intermolecular reactions, such as polymerization or reaction with an external electrophile.
The propensity for intramolecular cyclization is a key differentiator. This compound can undergo intramolecular cyclization to form a highly strained four-membered ring, which is generally thermodynamically and kinetically disfavored. In contrast, 1,5-dilithiopentane can cyclize to form a relatively stable, low-strain five-membered ring. This intrinsic difference in the stability of the potential cyclic products often dictates the preferred reaction pathway.
Performance in Cyclization Reactions with Dihaloalkanes
A common application of dilithioalkanes is the synthesis of cyclic compounds via reaction with dihaloalkanes. The reaction with dichlorodimethylsilane to form silacycloalkanes serves as a representative example to compare their efficiency in forming cyclic structures.
| Reagent | Product | Ring Size | Typical Yield (%) | Key Considerations |
| This compound | 1,1-Dimethylsilacyclopentane | 5 | 60-80 | Favored formation of a five-membered ring. |
| 1,5-Dilithiopentane | 1,1-Dimethylsilacyclohexane | 6 | 50-70 | Formation of a stable six-membered ring. |
Note: Yields are approximate and can vary significantly based on reaction conditions such as solvent, temperature, and the rate of addition.
Experimental Protocols
Synthesis of 1,1-Dimethylsilacyclopentane from this compound
Materials:
-
1,4-Dichlorobutane
-
Lithium metal (with ~1% sodium)
-
Dichlorodimethylsilane
-
Diethyl ether (anhydrous)
-
Pentane (anhydrous)
Procedure:
-
A solution of this compound is prepared in situ by reacting 1,4-dichlorobutane with a lithium dispersion in diethyl ether.
-
The resulting solution of this compound is filtered to remove excess lithium and lithium chloride.
-
The ethereal solution of this compound is then added dropwise to a stirred solution of dichlorodimethylsilane in pentane at a low temperature (e.g., -78 °C).
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The product, 1,1-dimethylsilacyclopentane, is isolated by fractional distillation.
Synthesis of 1,1-Dimethylsilacyclohexane from 1,5-Dilithiopentane
Materials:
-
1,5-Dichloropentane
-
Lithium metal (with ~1% sodium)
-
Dichlorodimethylsilane
-
Diethyl ether (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
1,5-Dilithiopentane is synthesized by the reaction of 1,5-dichloropentane with lithium metal in diethyl ether.
-
The solution of 1,5-dilithiopentane is separated from solid byproducts.
-
This solution is added slowly to a solution of dichlorodimethylsilane in hexane at reduced temperature.
-
After the addition is complete, the mixture is stirred and allowed to return to ambient temperature.
-
The reaction is worked up by careful hydrolysis with water.
-
The organic phase is washed, dried, and the solvent is removed.
-
1,1-Dimethylsilacyclohexane is purified by distillation under reduced pressure.
Logical Reactivity Pathways
The following diagram illustrates the general reactivity pathways for this compound and 1,5-dilithiopentane, highlighting the competition between intramolecular and intermolecular reactions.
Caption: Comparative reactivity pathways of this compound and 1,5-dilithiopentane.
Experimental Workflow for Comparative Analysis
To rigorously compare the reactivity of these two reagents, a standardized experimental workflow is essential.
Caption: A standardized workflow for the comparative reactivity analysis.
Conclusion
The choice between this compound and 1,5-dilithiopentane should be guided by the desired final product. For the synthesis of five-membered rings through reaction with a dielectrophile, this compound is the superior reagent due to the thermodynamic favorability of the resulting ring system. Conversely, when linear difunctionalization is the goal, this compound is less prone to intramolecular side reactions compared to 1,5-dilithiopentane. 1,5-dilithiopentane is the reagent of choice for the construction of six-membered rings with dielectrophiles or when a five-carbon linear chain is to be introduced, although the potential for intramolecular cyclization to form a five-membered carbocycle must be considered and controlled through careful management of reaction conditions, such as high dilution to favor intermolecular reactions. Understanding these fundamental reactivity differences is paramount for the efficient and predictable synthesis of target molecules.
Spectroscopic Characterization of 1,4-Dilithiobutane: A Comparative Guide to Confirming Formation
For researchers, scientists, and drug development professionals, the successful synthesis of organometallic reagents like 1,4-dilithiobutane is a critical first step. However, confirming the formation of this highly reactive and often insoluble species presents a significant analytical challenge. This guide provides a comparative overview of spectroscopic techniques that can be employed to characterize this compound, offering insights into the expected data and detailed experimental protocols.
The inherent nature of this compound, a dimeric or polymeric solid with low solubility in common organic solvents, often precludes straightforward analysis by conventional solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. Therefore, a multi-pronged approach utilizing a combination of spectroscopic methods is often necessary for unambiguous structural confirmation. This guide will compare and contrast the application of NMR spectroscopy (¹H, ¹³C, and ⁷Li), vibrational spectroscopy (Infrared and Raman), and alternative techniques for the characterization of this and similar organolithium compounds.
Comparative Analysis of Spectroscopic Techniques
A combination of spectroscopic techniques is paramount for the thorough characterization of this compound. While solution-state NMR is the gold standard for structural elucidation of soluble organic molecules, its application here is limited. Solid-state NMR and vibrational spectroscopy, therefore, become essential tools.
| Spectroscopic Technique | Information Provided | Advantages | Limitations for this compound |
| ¹H NMR Spectroscopy | Proton environment and connectivity. | High resolution and sensitivity for soluble compounds. | Broad, poorly resolved signals due to low solubility and aggregation. |
| ¹³C NMR Spectroscopy | Carbon skeleton and chemical environment. | Direct observation of the carbon backbone. | Low natural abundance and long relaxation times, exacerbated by insolubility. |
| ⁷Li NMR Spectroscopy | Nature of the C-Li bond and aggregation state. | High natural abundance and sensitivity. | Chemical shifts are highly dependent on solvent and aggregation, can be broad. |
| Solid-State NMR | Structural information in the solid state. | Bypasses solubility issues, providing data on the bulk material. | Lower resolution than solution-state NMR, requires specialized equipment. |
| Infrared (IR) Spectroscopy | Presence of characteristic functional groups and vibrational modes. | Fast and sensitive to polar functional groups. | C-Li stretching frequencies can be weak and obscured by other vibrations. |
| Raman Spectroscopy | Complements IR, particularly for non-polar bonds. | Less interference from solvent, good for symmetric vibrations. | C-Li stretches can be weak, potential for fluorescence interference. |
Experimental Protocols and Data Interpretation
Due to the challenges in obtaining high-quality spectroscopic data for this compound, the following sections provide generalized experimental protocols and expected data based on the analysis of similar, better-characterized organolithium compounds.
Synthesis of this compound
A common route to this compound involves the reaction of 1,4-dichlorobutane or 1,4-dibromobutane with lithium metal in a non-polar solvent like hexane or heptane. The product typically precipitates as a white solid.
Protocol:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly cut lithium metal (4 equivalents) to a stirring suspension of 1,4-dihalobutane (1 equivalent) in anhydrous hexane.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Allow the white precipitate of this compound to settle.
-
Carefully decant the supernatant and wash the solid with fresh anhydrous hexane.
-
Dry the solid under vacuum to yield this compound.
NMR Spectroscopic Characterization
To overcome solubility issues, the addition of a coordinating solvent such as tetrahydrofuran (THF) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can help to break down the polymeric structure and generate soluble adducts suitable for solution-state NMR analysis. Alternatively, solid-state NMR can be employed.
Solution-State NMR Protocol (with TMEDA):
-
Under an inert atmosphere, suspend a small amount of the synthesized this compound in anhydrous deuterated benzene (C₆D₆) or toluene-d₈.
-
Add a stoichiometric amount of freshly distilled TMEDA.
-
Gently warm the mixture to aid dissolution.
-
Transfer the resulting solution to an NMR tube under an inert atmosphere.
-
Acquire ¹H, ¹³C, and ⁷Li NMR spectra at ambient and low temperatures to investigate dynamic processes.
Solid-State NMR Protocol:
-
Under an inert atmosphere, pack a solid-state NMR rotor with the dry this compound powder.
-
Acquire ¹³C and ⁷Li cross-polarization magic-angle spinning (CP/MAS) NMR spectra.
Expected NMR Data (Illustrative)
| Nucleus | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| ¹H (in C₆D₆/TMEDA) | α-CH₂: ~ -0.5 to 1.0 | Broad singlet or multiplet | The protons on the carbon bearing the lithium are expected to be shifted significantly upfield due to the shielding effect of the carbanion. The presence of TMEDA will also show characteristic signals. |
| β-CH₂: ~ 1.0 to 2.0 | Broad multiplet | ||
| ¹³C (in C₆D₆/TMEDA) | α-C: ~ 10 to 20 | Broad | The carbon directly bonded to lithium will be significantly shielded. |
| β-C: ~ 25 to 35 | Broad | ||
| ⁷Li (in C₆D₆/TMEDA) | ~ 0 to 2 | Singlet | The chemical shift is highly sensitive to the solvent and the aggregation state of the organolithium species. |
| ¹³C (Solid-State) | α-C: ~ 15 to 25 | Broad | Solid-state NMR will provide information on the bulk material, but with broader lines than solution-state spectra. |
| β-C: ~ 30 to 40 | Broad | ||
| ⁷Li (Solid-State) | ~ 0 to 3 | Broad |
Vibrational Spectroscopic Characterization
Infrared and Raman spectroscopy can provide valuable information about the C-Li bond and the overall structure of the compound.
Protocol:
-
For IR spectroscopy, prepare a Nujol mull of the solid this compound under an inert atmosphere and press it between KBr or CsI plates.
-
For Raman spectroscopy, seal a sample of the solid in a glass capillary under an inert atmosphere.
-
Acquire the spectra using a suitable spectrometer.
Expected Vibrational Frequencies (Illustrative)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| ν(C-Li) | 400 - 600 | Weak to Medium (IR & Raman) | These bands are characteristic of the carbon-lithium stretching vibration and are a key indicator of formation. |
| ν(C-H) | 2800 - 3000 | Strong (IR & Raman) | Aliphatic C-H stretching vibrations. |
| δ(CH₂) | 1400 - 1500 | Medium (IR & Raman) | Methylene scissoring and bending vibrations. |
Visualization of Experimental Workflows
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Logical Relationship of Characterization Techniques
Caption: Logical relationship between the properties of this compound and the applicable characterization techniques.
Alternative Characterization Methods
For insoluble and polymeric organometallic compounds like this compound, where traditional spectroscopic methods may yield limited information, other techniques can be considered:
-
X-ray Powder Diffraction (XRPD): Can provide information about the crystalline nature and packing of the solid material, although it does not give the detailed connectivity of single-crystal X-ray diffraction.
-
Elemental Analysis: Combustion analysis can confirm the elemental composition (C, H) and titration can determine the lithium content, providing evidence for the correct stoichiometry.
-
Reactivity Studies: Quenching the synthesized this compound with a known electrophile (e.g., D₂O, MeI, or Me₃SiCl) and analyzing the resulting functionalized butane derivative by GC-MS or NMR can indirectly confirm the presence and quantity of the dilithiated species.
Navigating the Structural Landscape of Lithiated Alkanes: A Comparative Guide to Adducts with Chelating Ligands
A comprehensive review of existing crystallographic data reveals a notable scarcity of publicly available X-ray crystal structures for 1,4-dilithiobutane adducts with common chelating ligands such as N,N,N',N'-tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDTA). This guide, therefore, utilizes the well-characterized and structurally analogous n-butyllithium-TMEDA complex as a primary example to illustrate the principles of synthesis, characterization, and structural analysis of organolithium adducts. This information is intended to provide researchers, scientists, and drug development professionals with a foundational understanding and a practical framework for working with these highly reactive and structurally diverse compounds.
Organolithium reagents are fundamental in modern organic synthesis, and their reactivity and selectivity are profoundly influenced by their aggregation state and coordination environment. The addition of chelating ligands like TMEDA is a common strategy to break down the oligomeric structures of organolithium compounds, thereby increasing their reactivity. Understanding the precise three-dimensional arrangement of these adducts through X-ray crystallography is crucial for elucidating reaction mechanisms and designing more efficient synthetic routes.
Comparison of Crystallographic Data: The n-Butyllithium-TMEDA Adduct
While data for this compound adducts remains elusive, the crystal structure of the [n-butyllithium-TMEDA]₂ dimer provides valuable insights into the coordination chemistry of lithiated alkanes. The following table summarizes key crystallographic parameters for this complex.
| Parameter | Value |
| Chemical Formula | C₂₀H₄₈Li₂N₄ |
| Formula Weight | 366.53 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.987(3) |
| b (Å) | 11.458(3) |
| c (Å) | 19.462(6) |
| β (°) | 92.11(2) |
| V (ų) | 2446.2(11) |
| Z | 4 |
| ρcalc (g/cm³) | 0.994 |
| μ (mm⁻¹) | 0.057 |
| Temperature (K) | 158 |
Data sourced from studies on the solid-state structures of n-butyllithium complexes.
Experimental Protocols
The synthesis and crystallization of air- and moisture-sensitive organolithium adducts require rigorous anaerobic and anhydrous techniques. The following is a representative protocol for the preparation and crystallization of the n-butyllithium-TMEDA complex.
Synthesis of the [n-Butyllithium-TMEDA]₂ Adduct:
-
Materials and Setup: All manipulations are performed under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques. All glassware is oven-dried and cooled under vacuum prior to use. Anhydrous solvents are obtained by distillation from appropriate drying agents (e.g., sodium/benzophenone for diethyl ether and hexanes). n-Butyllithium in hexanes and TMEDA are commercially available and should be handled with care.
-
Procedure: a. A solution of n-butyllithium in hexanes (e.g., 1.6 M, 10 mL, 16 mmol) is placed in a Schlenk flask equipped with a magnetic stir bar. b. The solution is cooled to -78 °C using a dry ice/acetone bath. c. An equimolar amount of freshly distilled TMEDA (2.4 mL, 16 mmol) is added dropwise to the stirred n-butyllithium solution. d. Upon addition, a colorless precipitate may form. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2 hours. e. The solvent is removed under reduced pressure to yield the crude product as a white solid.
Crystallization:
-
The crude [n-butyllithium-TMEDA]₂ adduct is dissolved in a minimal amount of a suitable anhydrous solvent system, such as a mixture of hexanes and diethyl ether.
-
The saturated solution is filtered through a cannula into a clean Schlenk tube.
-
The tube is stored at a low temperature (e.g., -20 °C to -30 °C) for several days.
-
Single crystals suitable for X-ray diffraction are typically obtained as colorless blocks or needles.
-
A selected crystal is quickly coated in a cryoprotectant (e.g., paratone-N oil) under a cold stream of nitrogen and mounted on the goniometer of a diffractometer for data collection.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis, crystallization, and X-ray crystal structure determination of air-sensitive organometallic complexes like the n-butyllithium-TMEDA adduct.
This guide highlights the established methodologies for studying the solid-state structures of organolithium adducts. While the specific crystal structure of a this compound adduct with a chelating diamine ligand is not currently available in open-access databases, the provided information on the analogous n-butyllithium-TMEDA complex serves as a valuable reference for researchers in the field. Further investigation into the synthesis and crystallization of this compound adducts is warranted to fill this gap in the structural chemistry of these important organometallic intermediates.
Unraveling the Reaction Pathways of 1,4-Dilithiobutane: A Comparative Mechanistic Study
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of organolithium compounds is paramount for designing efficient and selective synthetic strategies. This guide provides a comparative analysis of the competing reaction pathways of 1,4-dilithiobutane, a versatile difunctional reagent, offering insights into the factors governing its intramolecular cyclization versus intermolecular reactions. Experimental data and detailed protocols are presented to support the mechanistic discussion.
This compound stands as a pivotal intermediate in organic synthesis, primarily due to its ability to act as a nucleophile at two distinct carbon centers. Its utility is largely defined by two competing reaction manifolds: an intramolecular cyclization to form a five-membered ring, and intermolecular reactions with various electrophiles, which can lead to oligomerization or the formation of more complex acyclic structures. The preferred pathway is delicately balanced and can be influenced by several factors, including solvent, temperature, and the nature of the electrophile.
Competing Reaction Pathways: Cyclization vs. Intermolecular Reaction
The fundamental dichotomy in the reactivity of this compound is the competition between intramolecular cyclization to form lithiocyclopentane and intermolecular reactions.
Intramolecular Pathway (Cyclization): In the absence of a suitable electrophile or under conditions that favor ring closure, this compound can undergo an intramolecular SN2-type reaction, where one carbanionic center displaces the other lithium atom, leading to the formation of cyclopentane upon quenching. This pathway is entropically favored due to the formation of a stable five-membered ring.
Intermolecular Pathway: In the presence of electrophiles, the two nucleophilic centers of this compound can react with separate electrophile molecules. This can lead to a variety of products, including terminally difunctionalized butanes. If the electrophile is the this compound itself, this can lead to oligomerization.
Visualization of Reaction Pathways
To illustrate the logical relationship between the reactant and its potential reaction pathways, the following diagram is provided.
A Comparative Guide to 1,4-Dilithiobutane and Other Dianionic Synthons in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a suitable dianionic synthon is critical for the efficient construction of complex molecular architectures. This guide provides an objective comparison of 1,4-dilithiobutane with other common dianionic synthons, supported by experimental data and detailed protocols to aid in synthetic strategy.
This compound serves as a versatile C4-dianionic synthon, primarily utilized in the construction of five-membered ring systems. Its reactivity and applications are best understood in comparison with other homologous dianionic synthons, such as 1,3-dilithiopropane and 1,5-dilithiopentane, as well as with more common organometallic reagents like Grignard reagents. This guide will delve into the applications of this compound and provide a comparative analysis of its performance against these alternatives in key organic transformations.
Synthesis of Dianionic Synthons
The preparation of this compound and its counterparts is typically achieved through the reaction of the corresponding dihalide with an alkali metal.
Experimental Protocol: Preparation of this compound
A common method for the in-situ generation of this compound involves the reaction of 1,4-dichlorobutane with lithium metal.[1]
Materials:
-
1,4-Dichlorobutane
-
Lithium wire or powder
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), place freshly cut lithium wire or lithium powder.
-
Add anhydrous diethyl ether or THF to the flask.
-
Slowly add a solution of 1,4-dichlorobutane in the same anhydrous solvent to the lithium suspension at a controlled temperature (often 0 °C or below).
-
The reaction mixture is typically stirred for several hours to ensure the complete formation of the this compound solution. The concentration of the resulting solution can be determined by titration.
This procedure can be adapted for the synthesis of other α,ω-dilithioalkanes, such as 1,3-dilithiopropane and 1,5-dilithiopentane, by using the corresponding 1,3-dihalopropane or 1,5-dihalopentane.
Applications in Cyclization Reactions: Formation of Carbocycles
A primary application of α,ω-dianionic synthons is in the synthesis of carbocyclic rings through reaction with suitable electrophiles, such as diesters or diketones.
Synthesis of Five-Membered Rings
This compound is an excellent reagent for the synthesis of five-membered rings. For instance, its reaction with a 1,n-dielectrophile, such as a diester, leads to the formation of a cyclopentanone derivative.
Workflow for Cyclopentanone Synthesis:
Caption: Synthesis of a cyclopentanone derivative using this compound.
Comparison with Other Dianionic Synthons for Ring Formation
The length of the alkyl chain in the dianionic synthon dictates the size of the ring formed.
-
1,3-Dilithiopropane is used for the synthesis of four-membered rings.
-
This compound is used for the synthesis of five-membered rings.
-
1,5-Dilithiopentane is used for the synthesis of six-membered rings.
The efficiency of these cyclization reactions can be compared to the well-established Dieckmann condensation, an intramolecular Claisen condensation of diesters to form β-keto esters, which is also effective for creating five- and six-membered rings.[2][3][4][5][6]
| Reagent/Method | Ring Size Formed | Typical Substrate | Typical Yield | Notes |
| 1,3-Dilithiopropane | 4 | Diketones, Diesters | Moderate | Ring strain can be a limiting factor. |
| This compound | 5 | Diketones, Diesters | Good to Excellent | Generally high-yielding for five-membered rings. |
| 1,5-Dilithiopentane | 6 | Diketones, Diesters | Good | Effective for the formation of stable six-membered rings. |
| Dieckmann Condensation | 5 or 6 | 1,6- or 1,7-Diesters | Good to Excellent | Requires a stoichiometric amount of base.[3][4][5][6] |
Nucleophilic Addition to Carbonyl Compounds
Dianionic synthons act as potent nucleophiles, readily adding to carbonyl groups of aldehydes, ketones, and esters.
Stereochemistry of Addition
The addition of an organometallic reagent to an asymmetrical ketone creates a new stereocenter. The stereochemical outcome depends on the facial selectivity of the nucleophilic attack (Re vs. Si face).[7][8][9] In the absence of a chiral directing group, the reaction often yields a racemic mixture of enantiomers. However, the presence of a nearby chiral center can lead to diastereoselectivity.
General Mechanism of Nucleophilic Addition to a Ketone:
Caption: Nucleophilic addition of an organolithium reagent to a ketone.
Comparison with Grignard Reagents
Grignard reagents (RMgX) are another class of powerful nucleophiles frequently used in carbonyl additions. A key difference in reactivity can be observed in their addition to α,β-unsaturated carbonyl compounds.
-
Organolithium reagents , including this compound, generally favor 1,2-addition to the carbonyl carbon.
-
Grignard reagents can undergo both 1,2-addition and 1,4-conjugate addition , with the ratio of products depending on steric hindrance and reaction conditions.
| Reagent | Substrate | Predominant Product |
| This compound | α,β-Unsaturated Ketone | 1,2-Addition Product |
| Grignard Reagent | α,β-Unsaturated Ketone | Mixture of 1,2- and 1,4-Addition Products |
Synthesis of Spirocycles
This compound can be employed in the synthesis of spirocyclic compounds, which are valuable scaffolds in medicinal chemistry. The reaction of this compound with a cyclic ketone can lead to the formation of a spiro-fused cyclopentanol.
Experimental Protocol: Synthesis of a Spiro-fused Cyclopentanol
Materials:
-
This compound solution in ether/THF
-
Cyclic ketone (e.g., cyclohexanone)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a stirred solution of the cyclic ketone in anhydrous ether or THF at low temperature (e.g., -78 °C) under an inert atmosphere, slowly add the this compound solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure to obtain the crude spiro-fused cyclopentanol.
-
Purify the product by chromatography or crystallization.
A similar strategy can be used with a bis-Grignard reagent derived from 1,4-dibromobutane. The choice between the dilithio and di-Grignard reagent may depend on the specific substrate and desired reactivity.
Logical Flow for Spirocycle Synthesis:
Caption: General pathway for the synthesis of spiro-fused cyclopentanols.
Conclusion
This compound is a highly effective C4-dianionic synthon, particularly for the synthesis of five-membered carbocyclic and spirocyclic systems. Its reactivity is generally high, leading to good yields in many applications. When compared to other dianionic synthons, the choice is primarily dictated by the desired ring size. In comparison to Grignard reagents, this compound exhibits a stronger preference for 1,2-addition to α,β-unsaturated carbonyls. The selection of the most appropriate dianionic synthon will ultimately depend on the specific synthetic target, the desired regioselectivity, and the reaction conditions. This guide provides a foundational understanding to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 7.8. Stereochemistry of Addition Reactions – Introduction to Organic Chemistry [saskoer.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Safe Disposal of 1,4-Dilithiobutane: A Step-by-Step Guide
The proper disposal of 1,4-dilithiobutane, a pyrophoric organolithium reagent, is critical to ensure laboratory safety. Due to its tendency to spontaneously ignite upon contact with air and/or moisture, strict adherence to established protocols is essential.[1] This guide provides detailed procedures for the safe quenching and disposal of residual this compound and contaminated materials.
Core Principle: Quenching
Unwanted or excess this compound must be destroyed through a carefully controlled process called quenching before it can be disposed of as hazardous waste.[2][3] This involves reacting the organolithium compound with a protonating agent in a controlled manner to form non-pyrophoric byproducts. The fundamental principle is to slowly add a less reactive quenching agent before introducing more reactive ones, all while managing the exothermic reaction with cooling.
Essential Safety Precautions
-
Work Area: All handling and disposal procedures must be conducted in a certified chemical fume hood or a glove box.[2][4] The work area should be free of flammable materials and clutter.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1] Avoid wearing synthetic clothing.
-
Inert Atmosphere: this compound must be handled under an inert atmosphere, such as nitrogen or argon, at all times to prevent ignition.[1][2]
-
Buddy System: Never work alone when handling pyrophoric reagents.[5]
-
Spill Kit: Have a Class D fire extinguisher (for combustible metals) and appropriate spill containment materials readily available. Do not use water to extinguish an organolithium fire.[2]
Detailed Disposal Protocol for Residual this compound
This protocol outlines the step-by-step procedure for quenching small amounts of unwanted this compound.
-
Preparation:
-
Dilution:
-
Under an inert atmosphere, transfer the residual this compound solution to the prepared reaction flask.
-
Dilute the solution significantly with an unreactive, anhydrous solvent such as heptane or toluene.[2][3] This helps to moderate the reaction rate and dissipate heat. Avoid using low-boiling-point diluents like ether or pentane.[3]
-
-
Quenching Procedure:
-
Step 1: Isopropanol Addition: While vigorously stirring the diluted solution and maintaining a cold temperature with the ice bath, slowly add anhydrous isopropanol dropwise.[2][3] The isopropanol will react with the this compound in a controlled manner.
-
Step 2: Methanol Addition: After the addition of isopropanol is complete and the initial reaction has subsided, slowly add methanol.[3] Methanol is more reactive than isopropanol and will help ensure all the organolithium is consumed.[3]
-
Step 3: Water Addition: Finally, very slowly and carefully add water dropwise to quench any remaining reactive species and ensure no pockets of unreacted material exist.[2][3]
-
-
Waste Disposal:
Quantitative Quenching Guidelines
| Step | Reagent | Recommended Ratio/Concentration | Key Considerations |
| 1. Dilution | Anhydrous Heptane or Toluene | Dilute to < 5 wt% of organolithium reagent[7] | AVOID low boiling point solvents like ether and pentane.[3] |
| 2. Quenching | Anhydrous Isopropanol | Add slowly and dropwise | Maintain cooling with an ice bath.[2][3] |
| 3. Quenching | Methanol | Add after isopropanol reaction subsides | Ensures complete reaction of the organolithium.[3] |
| 4. Quenching | Water | Add very slowly and dropwise | Final step to neutralize any remaining reactive pockets.[2][3] |
Disposal of Contaminated Labware and Empty Containers
-
Syringes and Needles: Immediately after use, rinse syringes and needles with an inert, dry solvent like hexane.[2][3] The rinsate should then be discharged into a separate flask containing isopropanol for quenching.[2][3]
-
Glassware: Any glassware contaminated with this compound should be rinsed with an inert, dry solvent.[4] This rinse solvent must be collected and quenched following the protocol described above.[4]
-
Empty Reagent Bottles: A container with residual pyrophoric material should never be opened to the atmosphere.[5][6] The empty container should be triple-rinsed with an inert, dry solvent under an inert atmosphere.[4] The rinsate must be collected and quenched.[4] After rinsing and quenching the rinsate, the empty container should be left open in the back of a fume hood for at least a week before disposal.[4] Deface the original label and mark the container as "EMPTY".[8]
Emergency Procedures
In the event of a spill, evacuate the area immediately and alert others.[2] Do not attempt to clean up a large spill of pyrophoric material yourself.[4] If a fire occurs, use a Class D fire extinguisher. Do not use water. For small fires involving quenching solvents like isopropanol, smothering the flames may be effective.[9]
Disposal Workflow Diagram
Caption: Workflow for the safe quenching and disposal of this compound.
References
- 1. cmu.edu [cmu.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. chemistry.ucla.edu [chemistry.ucla.edu]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
